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  • Product: 4-amino-2-methylhexan-3-ol
  • CAS: 63765-80-0

Core Science & Biosynthesis

Foundational

The Architecture of 4-Amino-2-methylhexan-3-ol: A Comprehensive Guide to Synthesis, Properties, and Validation

Executive Summary In the landscape of modern drug development and complex organic synthesis, aliphatic amino alcohols serve as indispensable chiral building blocks. 4-amino-2-methylhexan-3-ol (CAS: 63765-80-0) is a prime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and complex organic synthesis, aliphatic amino alcohols serve as indispensable chiral building blocks. 4-amino-2-methylhexan-3-ol (CAS: 63765-80-0) is a prime example of a highly functionalized, vicinal amino alcohol. Characterized by its adjacent stereocenters and unique steric bulk provided by isopropyl and ethyl side chains, it is frequently utilized as a transition-state isostere in protease inhibitor design and as a chiral auxiliary in asymmetric synthesis.

This whitepaper provides an authoritative, deep-dive analysis into the physicochemical properties, structural nuances, and de novo synthesis of 4-amino-2-methylhexan-3-ol. By dissecting the causality behind synthetic choices and establishing self-validating analytical protocols, this guide serves as a definitive resource for application scientists and synthetic chemists.

Molecular Architecture & Physicochemical Profiling

The molecular structure of 4-amino-2-methylhexan-3-ol consists of a six-carbon hexane backbone. Numbering from the end closest to the principal hydroxyl group, the architecture features a methyl group at C2, a hydroxyl group at C3, and a primary amine at C4.

Crucially, the molecule possesses two adjacent stereocenters at C3 and C4, resulting in four possible stereoisomers (two pairs of enantiomers: syn and anti diastereomers). The precise spatial arrangement of the hydroxyl and amino groups dictates its ability to form bidentate chelates with transition metals or interact with the S1/S1' sub-pockets of target enzymes 1.

Quantitative Physicochemical Data

To facilitate rapid integration into computational chemistry workflows and pharmacokinetic modeling, the foundational properties of the compound are summarized below [[1]](), 2.

PropertyValueImplication for Drug Design
IUPAC Name 4-amino-2-methylhexan-3-olStandardized nomenclature
CAS Number 63765-80-0Registry identification
Molecular Formula C₇H₁₇NODetermines atom economy
Molecular Weight 131.22 g/mol High ligand efficiency potential
Exact Mass 131.131014 DaCritical for High-Res MS validation
Topological Polar Surface Area 46.3 ŲExcellent membrane permeability
XLogP3 1.0Optimal lipophilicity for oral bioavailability
H-Bond Donors / Acceptors 2 / 2Strong target engagement capacity
Rotatable Bonds 3Balances flexibility with entropic penalty

De Novo Synthesis: The Nitroaldol (Henry) Pathway

Literature Correction & Causality

Certain commercial databases erroneously suggest that 4-amino-2-methylhexan-3-ol can be synthesized via the oxime formation of 4-methylhexan-2-one followed by reduction 3. This is chemically inaccurate. The reduction of 4-methylhexan-2-one oxime yields an aliphatic amine lacking the critical C3 hydroxyl group.

To achieve the vicinal amino alcohol motif, the most scientifically rigorous and atom-economical route is the Nitroaldol (Henry) reaction , followed by catalytic hydrogenation. We select the Henry reaction because it establishes the C-C bond while simultaneously installing the oxygen and nitrogen heteroatoms at the exact vicinal positions required.

HenryReaction A Isobutyraldehyde (Electrophile) D 2-Methyl-4-nitrohexan-3-ol (Intermediate) A->D C-C Bond Formation B 1-Nitropropane (Nucleophile) B->D Nitroaldol Addition C Base Catalyst (NaOH / THF) C->D Deprotonation E Catalytic Hydrogenation (H2, Pd/C, MeOH) D->E Isolation F 4-Amino-2-methylhexan-3-ol (Target) E->F Nitro Reduction

Fig 1: Nitroaldol (Henry) reaction and subsequent catalytic hydrogenation workflow.

Step-by-Step Self-Validating Protocol

Stage 1: Nitroaldol Condensation

  • Preparation : In a flame-dried Schlenk flask under inert argon, dissolve 10.0 mmol of isobutyraldehyde and 10.5 mmol of 1-nitropropane in 20 mL of anhydrous tetrahydrofuran (THF).

    • Causality: THF is chosen as an aprotic solvent to solubilize both reactants without participating in hydrogen bonding, which would dampen the nucleophilicity of the intermediate nitronate ion.

  • Catalysis : Add 1.0 mmol of sodium hydroxide (NaOH) as a 1M aqueous solution dropwise at 0 °C.

    • Causality: Maintaining 0 °C prevents unwanted self-condensation (aldol) of the aldehyde and tightly controls the exothermic generation of the nitronate intermediate.

  • Reaction & Validation : Stir for 4 hours, allowing the mixture to warm to room temperature.

    • Self-Validation: Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the aldehyde spot (visualized with a 2,4-DNP stain) is entirely consumed, confirming conversion to the nitro alcohol.

  • Quenching : Neutralize with 1M HCl to pH 7, extract with ethyl acetate (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate 2-methyl-4-nitrohexan-3-ol .

Stage 2: Catalytic Hydrogenation

  • Setup : Dissolve the crude intermediate in 30 mL of MS-grade methanol. Add 10 wt% Palladium on Carbon (Pd/C, 0.1 equiv).

    • Causality: Pd/C under mild hydrogen pressure is selected over harsher reducing agents (like LiAlH₄) to prevent retro-aldol fragmentation and preserve the adjacent C-OH bond 4, 5.

  • Hydrogenation : Purge the vessel with H₂ gas three times, then pressurize to 3 atm. Stir vigorously at 25 °C for 12 hours.

  • Validation :

    • Self-Validation: Extract a 100 µL aliquot and analyze via FTIR. The complete disappearance of the asymmetric NO₂ stretch at 1550 cm⁻¹ and the emergence of a broad NH₂ stretch at 3300 cm⁻¹ verifies total reduction.

  • Isolation : Filter the mixture through a pad of Celite.

    • Causality: Celite traps fine palladium particulates, preventing heavy metal contamination in the final product—a critical requirement for downstream biochemical assays. Concentrate the filtrate to yield the target compound.

Analytical Validation & Quality Control

To ensure the structural and stereochemical integrity of the synthesized 4-amino-2-methylhexan-3-ol, an orthogonal analytical matrix must be employed. Relying on a single analytical method can mask diastereomeric impurities.

AnalyticalQC Step1 Crude Product Extraction Step2 FTIR Spectroscopy Step1->Step2 Step4 LC-MS Analysis Step1->Step4 Step3 Loss of 1550 cm⁻¹ Gain of 3300 cm⁻¹ Step2->Step3 Real-time Validation Step6 1D/2D NMR (1H, 13C) Step3->Step6 Functional Group ID Step5 m/z 132.1 [M+H]⁺ Step4->Step5 Mass Validation Step5->Step6 Purity > 95% Step7 Stereochemical Assignment Step6->Step7 Diastereomeric Profiling

Fig 2: Orthogonal analytical validation matrix ensuring structural and stereochemical integrity.

Analytical Causality Workflow
  • LC-MS (ESI+) : Confirms the molecular weight. A dominant peak at m/z 132.1 [M+H]⁺ must be observed. The chromatographic trace ensures the absence of unreacted starting materials.

  • ¹H NMR (400 MHz, CDCl₃) : Evaluates the connectivity. The isopropyl methyl groups will appear as distinct doublets (~0.9 ppm), while the methine protons at C3 and C4 will present as complex multiplets due to vicinal coupling.

  • 2D NMR (COSY/NOESY) : Essential for determining the syn/anti diastereomeric ratio. NOESY cross-peaks between the C3 and C4 protons validate the relative stereochemistry, ensuring the batch is suitable for stereospecific drug design applications.

References

  • Buy 4-amino-2-methylhexan-3-ol (EVT-8933511). EvitaChem.
  • (3RS,4S)-4-Amino-2-methyl-hexan-3-ol - PubChem. National Institutes of Health (NIH).
  • 4-amino-2-methylhexan-3-ol | 63765-80-0. Sigma-Aldrich.
  • Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI.
  • Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia.pub.

Sources

Exploratory

Stereochemical Profiling and Chiral Resolution of 4-Amino-2-methylhexan-3-ol: A Comprehensive Guide for Drug Development

Executive Summary Vicinal amino alcohols are privileged pharmacophores in modern drug discovery, serving as critical scaffolds for protease inhibitors, β -blockers, and chiral auxiliaries in asymmetric synthesis [1]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vicinal amino alcohols are privileged pharmacophores in modern drug discovery, serving as critical scaffolds for protease inhibitors, β -blockers, and chiral auxiliaries in asymmetric synthesis [1]. The molecule 4-amino-2-methylhexan-3-ol presents a unique analytical challenge due to its contiguous stereocenters, high polarity, and lack of a strong UV-absorbing chromophore.

As drug development demands stereochemically pure active pharmaceutical ingredients (APIs) to avoid off-target toxicity, determining the absolute configuration and enantiomeric excess ( ee ) of such molecules is non-negotiable. This whitepaper provides an authoritative, in-depth analysis of the stereochemistry of 4-amino-2-methylhexan-3-ol and establishes field-proven, self-validating protocols for its chiral resolution using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and X-Ray Crystallography.

Structural and Stereochemical Architecture

To develop an effective analytical strategy, we must first deconstruct the molecule's stereochemical topology. The IUPAC nomenclature—4-amino-2-methylhexan-3-ol—dictates a six-carbon aliphatic backbone with a hydroxyl group at C3 (the principal functional group determining numbering priority), an amino group at C4, and a methyl branch at C2.

Stereocenter Identification

A carbon atom is a stereocenter (chiral center) only if it is bonded to four distinct substituents.

  • Carbon 2 (C2): Bonded to a hydrogen atom, the C3 complex, and two identical methyl groups (C1 and the 2-methyl branch). Because it possesses a plane of symmetry through the two methyl groups, C2 is achiral .

  • Carbon 3 (C3): Bonded to -OH, -H, an isopropyl group (C2), and an amino-ethyl complex (C4). All four groups are distinct. C3 is a stereocenter .

  • Carbon 4 (C4): Bonded to -NH 2​ , -H, an ethyl group (C5-C6), and a hydroxy-isopropyl complex (C3). All four groups are distinct. C4 is a stereocenter .

With exactly two stereocenters, the molecule exists as 22=4 distinct stereoisomers, forming two pairs of enantiomers: (3R,4R)/(3S,4S) and (3R,4S)/(3S,4R) .

StereocenterAnalysis Molecule 4-amino-2-methylhexan-3-ol C2 Carbon 2 (Achiral) Molecule->C2 C3 Carbon 3 (Stereocenter) Molecule->C3 C4 Carbon 4 (Stereocenter) Molecule->C4 C2_Reason Bonded to 2 identical Methyl (-CH3) groups C2->C2_Reason C3_P1 1. -OH C3->C3_P1 CIP Priorities C3_P2 2. -CH(NH2)Et C3->C3_P2 CIP Priorities C3_P3 3. -CH(CH3)2 C3->C3_P3 CIP Priorities C3_P4 4. -H C3->C3_P4 CIP Priorities C4_P1 1. -NH2 C4->C4_P1 CIP Priorities C4_P2 2. -CH(OH)iPr C4->C4_P2 CIP Priorities C4_P3 3. -CH2CH3 C4->C4_P3 CIP Priorities C4_P4 4. -H C4->C4_P4 CIP Priorities

Logical breakdown of Cahn-Ingold-Prelog (CIP) priority assignments for 4-amino-2-methylhexan-3-ol.

Validated Analytical Methodologies

Analyzing aliphatic amino alcohols requires overcoming two fundamental physical properties: their high polarity (which causes severe peak tailing on silica-based columns due to secondary interactions with residual silanols) and their lack of π -conjugation (rendering standard UV-Vis detectors virtually blind to them)[2].

Indirect Enantioseparation via Chiral Derivatization (HPLC)

The Causality: To solve both the polarity and detection issues simultaneously, we utilize pre-column chiral derivatization. By reacting the primary amine of 4-amino-2-methylhexan-3-ol with a Chiral Derivatizing Agent (CDA) such as a cyanuric chloride derivative or Mosher's acid chloride, we achieve three goals:

  • We introduce a strong UV chromophore for high-sensitivity detection.

  • We reduce the polarity of the amine, improving peak shape.

  • We convert the enantiomers into diastereomers, allowing separation on robust, cost-effective achiral C18 columns rather than fragile Chiral Stationary Phases (CSPs) [3].

Self-Validating Protocol: Pre-Column Derivatization HPLC

  • Reagent Preparation: Dissolve 10 mg of the racemic amino alcohol in 1 mL of anhydrous dichloromethane (DCM). Add 1.2 equivalents of the CDA (e.g., (R) -(-)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride) and 2.0 equivalents of anhydrous pyridine (as an acid scavenger).

  • Derivatization: Stir the mixture at room temperature for 45 minutes. Validation Check: Monitor the disappearance of the starting material via TLC (Ninhydrin stain) to ensure >99% conversion.

  • Quenching & Extraction: Quench the reaction with 0.5 mL of 1M HCl to neutralize the pyridine. Extract the organic layer, wash with brine, dry over Na 2​ SO 4​ , and evaporate the solvent under N 2​ . Reconstitute in 1 mL of HPLC-grade Acetonitrile.

  • Chromatographic Separation:

    • Column: Achiral C18 (e.g., 250 mm x 4.6 mm, 5 μ m).

    • Mobile Phase: Isocratic 60:40 Acetonitrile:Water containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA acts as an ion-pairing agent, suppressing residual silanol ionization and ensuring sharp peaks.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • System Suitability: Inject a blank to ensure no reagent interference. The resolution ( Rs​ ) between the two diastereomeric peaks must be ≥1.5 for accurate integration.

NMR Spectroscopy with Chiral Lanthanide Shift Reagents

The Causality: Enantiomers are NMR-indistinguishable in achiral solvents. However, the hydroxyl and amino groups of 4-amino-2-methylhexan-3-ol act as hard Lewis bases. When introduced to a paramagnetic chiral Lanthanide Shift Reagent (LSR) like Eu(hfc) 3​ (Europium tris[3-(heptafluoropropyl-hydroxymethylene)-(+)-camphorate]), the metal coordinates to these heteroatoms. This forms a transient diastereomeric complex. The paramagnetic nature of Europium induces massive pseudocontact shifts, while the chiral camphorate ligands create a differential magnetic environment, splitting the previously identical enantiomeric signals into distinct peaks [4][5].

Self-Validating Protocol: Chiral NMR Analysis

  • Sample Preparation: Dissolve 15 mg of the amino alcohol in 0.6 mL of strictly anhydrous CDCl 3​ . Causality: Trace water will competitively bind to the highly oxophilic Europium reagent, destroying the chiral shift effect.

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum (400 MHz or higher) to identify the sharp singlet of the C2 methyl groups or the C6 terminal methyl triplet.

  • Titration: Add Eu(hfc) 3​ in 0.1 molar equivalent increments. After each addition, shake the NMR tube gently and re-acquire the spectrum.

  • Optimization: Continue titration until the chosen methyl signal splits into two baseline-resolved peaks. Validation Check: Do not exceed 0.5 equivalents, as excessive paramagnetic reagent will cause severe line broadening (relaxation enhancement), degrading resolution.

  • Quantification: Integrate the split peaks to calculate the enantiomeric ratio ( er ) and enantiomeric excess ( ee ).

Absolute Configuration via X-Ray Crystallography

While NMR and HPLC determine enantiomeric purity, they cannot definitively assign absolute stereochemistry without reference standards. X-ray crystallography remains the gold standard[6]. The Causality: Because 4-amino-2-methylhexan-3-ol contains only light atoms (C, H, N, O), standard X-ray diffraction cannot distinguish enantiomers (Friedel's Law). To solve this, the molecule must be crystallized as a salt using a heavy-atom chiral resolving agent (e.g., (1R)−(−) -10-camphorsulfonic acid). The heavy sulfur atom introduces anomalous dispersion (resonant scattering), allowing the calculation of the Flack parameter. A Flack parameter near 0 confirms the correct absolute configuration, while a value near 1 indicates the inverted model [7].

Comparative Data Synthesis

To aid in analytical method selection, the following table summarizes the operational parameters of the discussed methodologies.

Analytical MethodologyPrimary PrincipleKey AdvantagesLimitationsSensitivity / LOD
Chiral HPLC (Derivatization) Diastereomeric separation on achiral C18 columnHigh resolution ( Rs​>2.0 ); uses standard equipment; high sensitivity via UV.Requires pre-column chemical reaction; potential for kinetic resolution during derivatization. <0.1 μ g/mL
NMR with Chiral Shift Reagents Transient diastereomeric complexation inducing pseudocontact shiftsRapid; non-destructive; requires no chemical derivatization.Susceptible to line-broadening; highly sensitive to moisture; requires high-field NMR. ∼1 mg/mL
X-Ray Crystallography Anomalous dispersion (Flack parameter)Unambiguous assignment of absolute 3D spatial configuration.Requires growing a high-quality single crystal; time-intensive.N/A (Requires single crystal)

Table 1: Comparative analysis of chirality determination methods for vicinal amino alcohols.

Strategic Integration in Drug Discovery

In the context of Fragment-Based Lead Discovery (FBLD) and asymmetric synthesis, the analytical workflows described above do not exist in isolation. They form a continuous feedback loop. As synthetic chemists develop asymmetric catalytic routes (e.g., tethered asymmetric transfer hydrogenation) to produce specific stereoisomers of 4-amino-2-methylhexan-3-ol, rapid NMR screening provides immediate feedback on catalyst selectivity. Subsequently, optimized batches are scaled, purified via HPLC, and definitively characterized via X-Ray before entering biological screening assays.

AnalyticalWorkflow Synthesis Racemic Mixture (4 Stereoisomers) HPLC Chiral HPLC Separation Synthesis->HPLC Isolate NMR NMR with Chiral Shift Reagents Synthesis->NMR Screen XRay X-Ray Crystallography HPLC->XRay Crystallize EnantiomericExcess Determine Enantiomeric Excess HPLC->EnantiomericExcess NMR->EnantiomericExcess AbsoluteConfig Determine Absolute Configuration XRay->AbsoluteConfig Validation Stereochemically Pure API EnantiomericExcess->Validation AbsoluteConfig->Validation

Integrated analytical workflow for the chiral resolution and validation of amino alcohols.

References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews.[Link]

  • Bhushan, R., & Martens, J. (2008). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.[Link]

  • Viswanathan, T., & Toland, A. (1983). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. Journal of Chemical Education.[Link]

  • Purechemistry. (2024). Determination of absolute configuration.[Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality.[Link]

Foundational

Comprehensive Spectroscopic Characterization of 4-Amino-2-methylhexan-3-ol: A Technical Guide for Structural Elucidation

An in-depth technical guide to the spectroscopic elucidation of 4-amino-2-methylhexan-3-ol, designed for analytical chemists, structural biologists, and drug development professionals. Executive Summary & Structural Cons...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the spectroscopic elucidation of 4-amino-2-methylhexan-3-ol, designed for analytical chemists, structural biologists, and drug development professionals.

Executive Summary & Structural Considerations

4-Amino-2-methylhexan-3-ol (Molecular Formula: C₇H₁₇NO, Exact Mass: 131.1310 Da) is a vicinal amino alcohol featuring an aliphatic backbone substituted with an isopropyl group, a secondary hydroxyl group, a primary amine, and an ethyl group[1].

As a chiral building block, this molecule contains two adjacent stereocenters at C3 and C4, giving rise to syn and anti (or erythro and threo) diastereomers. The relative stereochemistry profoundly impacts its 3D conformation due to intramolecular hydrogen bonding between the hydroxyl and amino groups. Consequently, the spectroscopic signature—particularly the Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants—is highly sensitive to its diastereomeric form. For instance, anti-amino alcohols typically exhibit more downfield ¹H NMR shifts for the CH-O and CH-N protons compared to their syn counterparts[2].

This guide outlines a self-validating, multi-modal spectroscopic workflow utilizing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) spectroscopy, and multidimensional NMR to unambiguously characterize this molecule[3].

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the foundational confirmation of the molecular formula and structural connectivity.

Ionization Causality & Selection

For intact mass confirmation, Electrospray Ionization in positive mode (ESI+) is the technique of choice. The basic primary aliphatic amine readily accepts a proton in the acidic mobile phase, forming a highly stable[M+H]⁺ pseudo-molecular ion at m/z 132.1388.

To elucidate structural connectivity, Electron Ionization (EI-MS) is employed. Under 70 eV EI conditions, the molecular ion ([M]⁺· at m/z 131.13) is transient and highly unstable due to the presence of two heteroatoms. The dominant degradation pathway is α-cleavage at the C3-C4 bond.

  • Mechanistic Causality: This homolytic cleavage is driven by the formation of resonance-stabilized cations. Cleavage yields an iminium ion ([CH₃CH₂CH=NH₂]⁺) at m/z 58 and an oxonium ion ([(CH₃)₂CHCH=OH]⁺) at m/z 73. Because nitrogen is less electronegative than oxygen, it accommodates the positive charge more effectively, rendering the m/z 58 fragment the base peak (100% relative abundance).

MS_Pathway M Intact Molecule [M+H]+ m/z 132.14 Radical Molecular Ion (EI) [M]+. m/z 131.13 M->Radical -e- (EI) FragA Amine Fragment [CH3CH2CH=NH2]+ m/z 58 (Base Peak) Radical->FragA α-cleavage (C3-C4 bond) FragB Alcohol Fragment [(CH3)2CHCH=OH]+ m/z 73 Radical->FragB α-cleavage (C3-C4 bond)

Figure 1: Electron Ionization (EI) α-cleavage fragmentation pathway.

Table 1: High-Resolution MS and Fragmentation Data
Ionm/z (Expected)Relative AbundanceAssignment / Origin
[M+H]⁺ 132.1388High (ESI+)Intact protonated molecule
[M]⁺· 131.1310Low (EI)Molecular ion radical
Fragment A 58.065100% (Base, EI)[CH₃CH₂CH=NH₂]⁺ (C3-C4 α-cleavage)
Fragment B 73.065~30% (EI)[(CH₃)₂CHCH=OH]⁺ (C3-C4 α-cleavage)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides orthogonal validation of the functional groups. The vicinal amino alcohol motif presents a complex hydrogen-bonding network. In the solid state (ATR-FTIR), the O-H stretch manifests as a broad band overlapping with the N-H stretching vibrations. The primary amine typically displays a characteristic doublet corresponding to symmetric and asymmetric stretching.

Table 2: Characteristic FTIR Frequencies
Wavenumber (cm⁻¹)IntensityAssignment & Causality
3350 - 3250 Broad, StrongO-H stretch : Broadened due to extensive intermolecular hydrogen bonding.
3200 - 3100 Medium, DoubletN-H stretch : Primary amine exhibits symmetric and asymmetric modes.
2960, 2870 StrongC-H stretch : Aliphatic backbone vibrations.
1600 MediumN-H bending : Diagnostic for primary amines (scissoring mode).
1460, 1380 Medium, SplitC-H bending : The gem-dimethyl split is diagnostic of the isopropyl group.
1050 StrongC-O stretch : Characteristic of a secondary alcohol.

Nuclear Magnetic Resonance (NMR) Elucidation

NMR is the definitive tool for mapping the carbon skeleton and determining the relative stereochemistry.

Magnetic Non-Equivalence & Diastereotopicity

A critical feature of 4-amino-2-methylhexan-3-ol is the presence of the C3 and C4 chiral centers. Because of these stereocenters, the two methyl groups of the isopropyl moiety (C1 and C2') can never occupy identical chemical environments, even with free C-C bond rotation. They are diastereotopic , resulting in magnetic non-equivalence. Consequently, they appear as two distinct doublets in the ¹H NMR spectrum rather than a single integrated doublet. The same phenomenon applies to the C5 methylene protons of the ethyl group, which appear as a complex multiplet rather than a clean quartet.

Table 3: Predictive ¹H and ¹³C NMR Peak Assignments (CDCl₃)
PositionGroup¹H Shift (ppm)MultiplicityJ (Hz)¹³C Shift (ppm)
1 CH₃ (iPr)0.90d6.818.5
2' CH₃ (iPr)0.93d6.819.2
2 CH (iPr)1.75m-30.1
3 CH-O3.20dd4.5, 8.078.4
4 CH-N2.80ddd4.5, 7.5, 9.055.6
5 CH₂ (Et)1.35, 1.55m-26.3
6 CH₃ (Et)0.95t7.410.5
- OH, NH₂1.80 - 2.20br s--

Note: The exact coupling constant (J₃,₄) between the CH-O and CH-N protons is diagnostic of the relative configuration. Anti-isomers typically show a larger J value (~8-10 Hz) due to an antiperiplanar conformational preference locked by hydrogen bonding, whereas syn-isomers show smaller J values (~3-5 Hz).

NMR_Workflow Step1 1. 1D 1H & 13C NMR Identify functional groups & integration Step2 2. D2O Shake Experiment Validate -OH and -NH2 exchangeable protons Step1->Step2 Step3 3. 2D COSY Map spin systems (H-H coupling) Step2->Step3 Step4 4. 2D HSQC Assign directly bonded C-H pairs Step3->Step4 Step5 5. 2D HMBC Link spin systems across quaternary/heteroatoms Step4->Step5

Figure 2: Self-validating multidimensional NMR workflow for structural elucidation.

Standardized Experimental Protocols

Protocol A: Self-Validating NMR Acquisition (D₂O Exchange)

To validate the assignment of the exchangeable -OH and -NH₂ protons, a D₂O shake experiment is employed as a self-validating system.

  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[3].

  • Initial Acquisition: Acquire a standard 1D ¹H NMR spectrum (400 MHz, 16 scans, 298 K). Identify the broad resonances at ~1.8–2.2 ppm.

  • D₂O Shake: Add 1–2 drops of deuterium oxide (D₂O) directly into the NMR tube. Cap and shake vigorously for 30 seconds to facilitate rapid proton-deuterium exchange at the heteroatoms.

  • Validation Acquisition: Re-acquire the ¹H NMR spectrum. The disappearance of the broad peaks at 1.8–2.2 ppm unambiguously confirms their identity as the hydroxyl and amino protons, leaving the aliphatic C-H framework unperturbed.

Protocol B: HRMS Intact Mass Verification
  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid.

  • Instrument Parameters: Inject into an ESI-TOF mass spectrometer. Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and cone voltage to 30 V.

  • Validation: Utilize Leucine Enkephalin as an internal lock-mass calibrant. The protocol is considered valid only if the mass error of the [M+H]⁺ peak (m/z 132.1388) is < 5 ppm.

Protocol C: ATR-FTIR Solid-State Analysis
  • Calibration: Perform a background scan using a clean Diamond Attenuated Total Reflectance (ATR) crystal. Validate instrument calibration using a standard polystyrene film (checking the 1601 cm⁻¹ peak).

  • Acquisition: Place 2–3 mg of the neat compound onto the ATR crystal. Apply consistent anvil pressure.

  • Parameters: Acquire 32 co-added scans at a resolution of 4 cm⁻¹ from 4000 to 600 cm⁻¹.

References

  • PubChem. "3-Hexanol, 4-amino-2-methyl- | C7H17NO | CID 44674" National Center for Biotechnology Information. Available at:[Link]

  • Olofsson, B., & Somfai, P. "Determination of the relative configuration of vic-amino alcohols." Tetrahedron Letters, DiVA Portal. Available at:[Link]

Sources

Exploratory

Preamble: The Critical Role of Molecular Conformation in Drug Efficacy

An In-depth Technical Guide: Computational Modeling of 4-amino-2-methylhexan-3-ol Conformations Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist In the realm...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: Computational Modeling of 4-amino-2-methylhexan-3-ol Conformations

Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist

In the realm of drug discovery and molecular biology, the static, two-dimensional representation of a molecule is merely the beginning of the story. The true biological activity of a compound is dictated by its three-dimensional shape and its ability to adopt specific spatial arrangements, or conformations. These conformations govern how a molecule interacts with its biological target, such as a receptor binding pocket or an enzyme's active site. For small, flexible molecules, the accessible conformational space can be vast, yet only a select few low-energy conformations are likely to be biologically relevant. Understanding this conformational landscape is therefore a cornerstone of modern, rational drug design.

This guide focuses on 4-amino-2-methylhexan-3-ol, a chiral amino alcohol, to illustrate a robust, validated workflow for computational conformational analysis. The principles and protocols detailed herein are broadly applicable to other flexible small molecules where intramolecular forces, stereochemistry, and solvent effects play a critical role in defining molecular shape and function.

Chapter 1: Deconstructing the Target Molecule: 4-amino-2-methylhexan-3-ol

A thorough analysis begins with a complete understanding of the subject molecule's intrinsic properties.

Chemical Identity and Stereochemistry

4-amino-2-methylhexan-3-ol is a saturated acyclic amino alcohol. Its fundamental properties are cataloged in public databases.

  • Molecular Formula: C7H17NO[1][2]

  • Molecular Weight: 131.22 g/mol [1][2]

  • CAS Number: 63765-80-0[2]

  • Key Structural Features: The molecule contains a primary amine (-NH2) and a secondary alcohol (-OH) group. These functional groups are key to its chemical reactivity and, crucially for our analysis, its ability to form hydrogen bonds.

The structure features two chiral centers at carbons C3 and C4. This gives rise to four possible stereoisomers: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). Molecules with multiple chiral centers can exist as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images).[3] It is imperative that any computational study begins with the correct, defined stereoisomer of interest, as each will have a unique potential energy surface and conformational profile. For this guide, we will proceed with a generic representation, but in a real-world scenario, specifying the exact stereoisomer (e.g., (3R, 4S)) is the mandatory first step.

The Dominant Non-Covalent Interaction: Intramolecular Hydrogen Bonding

The defining characteristic of 1,2-aminoalcohols like 4-amino-2-methylhexan-3-ol is the proximity of the hydroxyl and amino groups. This arrangement allows for the formation of a stabilizing intramolecular hydrogen bond (HB), typically between the hydroxyl proton and the nitrogen lone pair (OH···N) or, less commonly, between an amino proton and the oxygen lone pair (NH···O).[4]

This intramolecular HB acts as a "conformational lock," significantly stabilizing folded or "gauche" arrangements of the aminoalcohol backbone over more extended or "anti" conformations.[4][5] The strength of this bond is a delicate balance of steric and electronic effects.[4] Therefore, the central challenge in modeling this molecule is to accurately capture the energetics of this interaction, as it will be the primary determinant of the lowest-energy conformations.

Chapter 2: The Computational Microscope: A Hierarchy of Methods

No single computational method is perfect for all tasks. A successful conformational analysis relies on a multi-tiered approach, starting with broad, rapid exploration and progressing to high-accuracy refinement. This strategy balances computational cost with predictive accuracy.

Initial Exploration: The Wide Net of Molecular Mechanics (MM)

The first step is to generate a diverse pool of candidate conformations. The potential energy surface of a molecule with several rotatable bonds is complex. Molecular Mechanics (MM) methods are ideal for this initial exploration because they are computationally inexpensive.

  • Causality: MM methods use a classical mechanics framework, treating atoms as balls and bonds as springs. They employ pre-parameterized "force fields" (e.g., MMFF94, OPLS3e) to calculate energies very quickly. This speed allows for the rapid evaluation of tens of thousands of potential structures, ensuring a comprehensive search of the conformational space. While not quantitatively accurate for final energies, they are excellent at identifying a set of plausible low-energy geometries.

Refinement and Energetics: The Accuracy of Density Functional Theory (DFT)

Once a set of unique, low-energy conformers is identified by MM, we need a more accurate method to determine their relative stabilities and precise geometries. Density Functional Theory (DFT) offers the best balance of computational cost and accuracy for molecules of this size.[4][5]

  • Expertise & Causality: DFT is a quantum mechanical method that explicitly models the electronic structure of the molecule. This is critical for accurately describing the subtle electronic effects that govern non-covalent interactions like the intramolecular hydrogen bond.

    • Recommended Functional: The B3LYP functional is a well-validated choice for this class of molecules, demonstrating strong performance in estimating the relative energies of aminoalcohol conformations.[4][5]

    • Recommended Basis Set: A Pople-style basis set with polarization and diffuse functions, such as 6-311++G(d,p) , is essential. The ++ diffuse functions are crucial for describing the lone pairs on oxygen and nitrogen and the diffuse nature of the hydrogen bond, while the (d,p) polarization functions allow for more flexibility in describing bond shapes.[5]

Accounting for Environment: Solvation Models

In drug development, molecules rarely exist in a vacuum. The surrounding solvent (typically water) can significantly influence conformational preference by forming intermolecular hydrogen bonds that compete with the intramolecular HB. This effect can be modeled either implicitly (as a continuous medium) or explicitly (with individual solvent molecules), depending on the required accuracy. For a high-throughput analysis, an implicit solvent model like the Polarizable Continuum Model (PCM) is often sufficient to capture the bulk effects of the solvent.

Chapter 3: A Validated Step-by-Step Protocol for Conformational Analysis

This section outlines a self-validating workflow that ensures a thorough and accurate exploration of the conformational landscape of 4-amino-2-methylhexan-3-ol.

Diagram: Computational Workflow

G start 1. Input Structure (Defined Stereoisomer) mm_search 2. MM Conformational Search (e.g., MMFF94, Systematic Rotations) start->mm_search clustering 3. Filter & Cluster (Energy Window & RMSD) mm_search->clustering Generate Pool of ~1000s Conformers dft_opt 4. DFT Geometry Optimization (B3LYP/6-311++G(d,p)) clustering->dft_opt Select Unique Low-Energy Candidates (~10-50) freq_check 5. Vibrational Frequency Analysis (Confirm Minima, Get ΔG) dft_opt->freq_check analysis 6. Final Analysis (Relative Energies, Dihedrals, HB) freq_check->analysis Validate Structures & Calculate Free Energies finish Ranked Low-Energy Conformers analysis->finish

Caption: A validated workflow for computational conformational analysis.

Experimental Protocol
  • Input Structure Generation:

    • Generate a 3D structure of the desired stereoisomer of 4-amino-2-methylhexan-3-ol using molecular building software (e.g., Avogadro, GaussView).

    • Perform an initial, quick geometry optimization using a low-cost method (e.g., MMFF94 force field) to ensure reasonable bond lengths and angles.

  • Broad Conformational Sampling (MM):

    • Using a computational chemistry package (e.g., Spartan, Schrödinger MacroModel), perform a systematic or stochastic conformational search.

    • Causality: A systematic search rotates each rotatable bond by a defined increment (e.g., 30°), which is thorough but can be computationally expensive. A stochastic (or Monte Carlo) search randomly samples conformations, which can be more efficient for highly flexible molecules.

    • Retain all unique conformers within a reasonable energy window (e.g., 25 kcal/mol) of the global minimum found.

  • Filtering and Clustering:

    • From the large pool of MM-generated conformers, remove duplicates by comparing structures based on a root-mean-square deviation (RMSD) threshold (e.g., 0.5 Å).

    • Select the lowest-energy unique conformers (e.g., the top 20-50) for the next, more accurate computational step. This ensures that computational effort is focused on the most relevant structures.

  • Geometry Optimization and Refinement (DFT):

    • For each selected conformer, perform a full geometry optimization using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)).

    • Trustworthiness: This step refines the geometry according to a much more accurate quantum mechanical potential energy surface, correcting for the inherent approximations of the MM force field. If desired, an implicit solvent model (e.g., PCM with water as the solvent) can be included here.

  • Vibrational Frequency Analysis:

    • Perform a vibrational frequency calculation at the same level of theory used for optimization.

    • Self-Validation: This step is critical. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), and the structure should be re-optimized or discarded.

    • The results of this calculation are also used to compute the zero-point vibrational energy (ZPVE) and thermal corrections to obtain the relative Gibbs free energies (ΔG) at a standard temperature (e.g., 298.15 K).[6] ΔG is a more physically meaningful metric for comparing conformer stability than simple electronic energy.

Data Presentation and Analysis

The final, validated conformers should be analyzed and their properties summarized in a clear, tabular format.

Table 1: Hypothetical Analysis of the Top 5 Conformers of 4-amino-2-methylhexan-3-ol

Conformer IDRelative Energy (ΔE, kcal/mol)Relative Free Energy (ΔG, kcal/mol)O3-C3-C4-N4 Dihedral (°)O-H···N Distance (Å)Population (%)
Conf-1 0.000.00-65.21.9575.8
Conf-2 0.851.1068.11.9812.1
Conf-3 2.102.50175.5N/A (Extended)1.5
Conf-4 2.502.35-70.52.012.0
Conf-5 2.653.15178.1N/A (Extended)0.5
  • Interpretation: From this hypothetical data, we would conclude that the molecule exists predominantly in folded conformations (Conf-1, -2, -4) stabilized by an intramolecular hydrogen bond, as evidenced by the short O-H···N distance and gauche dihedral angles. The extended, non-hydrogen-bonded conformers (Conf-3, -5) are significantly higher in energy and thus less populated at room temperature.

Chapter 4: Advanced Insights and Future Directions

While the described protocol provides a robust understanding of the static conformational landscape, further techniques can offer deeper insights.

  • Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the molecule over time, MD simulations can be employed. This technique simulates the movement of atoms over a period (nanoseconds to microseconds), allowing one to observe transitions between stable conformations and to understand the flexibility of the molecule in an explicit solvent environment.

  • Quantum Theory of Atoms in Molecules (QTAIM): To rigorously characterize the nature of the intramolecular hydrogen bond, QTAIM analysis can be performed on the DFT-optimized wavefunctions. This method can quantify the strength and nature (e.g., electrostatic vs. covalent character) of the bond.

  • Synergy with Experimental Data: The ultimate validation of a computational model is its agreement with experimental results. Calculated properties, such as NMR coupling constants or IR vibrational frequencies, can be directly compared with experimental spectra to confirm the predicted dominant conformations.[6][7]

Conclusion

The computational modeling of molecular conformations is a powerful tool in modern drug development. By employing a hierarchical and self-validating workflow—beginning with broad MM sampling and culminating in high-accuracy DFT refinement and frequency analysis—researchers can develop a predictive and physically meaningful understanding of a molecule's three-dimensional structure. For 4-amino-2-methylhexan-3-ol, this approach correctly identifies the crucial role of intramolecular hydrogen bonding in stabilizing specific folded conformations. This insight is invaluable for understanding its potential biological interactions and for guiding the design of new, more effective therapeutic agents.

References

  • Evangelisti, L., et al. (2018). Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters. Frontiers in Chemistry. Available at: [Link]

  • Evangelisti, L., et al. (2018). Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters. PMC. Available at: [Link]

  • Thoreauchem. 4-amino-2-methylhexan-3-ol hydrochloride. Thoreauchem. Available at: [Link]

  • PubChem. (3RS,4S)-4-Amino-2-methyl-hexan-3-ol. PubChem. Available at: [Link]

  • Roy, K., et al. (2021). MICE-PES: An Algorithm for Accurate Conformational Analysis and its Implementation to Natural Products. Scientific Reports. Available at: [Link]

  • Chemspace. 4-amino-2-methoxy-2-methylhexan-3-ol. Chemspace. Available at: [Link]

  • PubChem. 3-Hexanol, 4-amino-2-methyl-. PubChem. Available at: [Link]

  • MolPort. 4-[(3-methylbutan-2-yl)amino]cyclohexan-1-ol. MolPort. Available at: [Link]

  • Truax, D. R., & Wieser, H. (1976). Conformational analysis of some alcohols and amines: a comparison of molecular orbital theory, rotational and vibrational spectroscopy. Chemical Society Reviews. Available at: [Link]

  • Puzzarini, C., & Barone, V. (2022). Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy. Accounts of Chemical Research. Available at: [Link]

  • PubChem. 2-Amino-4-methylhexan-3-ol. PubChem. Available at: [Link]

  • Sippl, W., & Jung, M. (2024). Computational Methods in the Design of Anticancer Drugs. MDPI. Available at: [Link]

  • Adeniyi, A., et al. (2020). Model molecules of the four built-up amino acids (a) methionine, (b) arginine, (c) tyrosine, and (d) histidine. ResearchGate. Available at: [Link]

  • Qiao, Z., et al. (2023). Molformer: Motif-based Transformer on 3D Heterogeneous Molecular Graphs. arXiv. Available at: [Link]

  • Ashenhurst, J. (2018). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Master Organic Chemistry. Available at: [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]

  • Pistikopoulos, E. N., et al. Publications. Hybrid Modeling & Systems Engineering Laboratory - UConn. Available at: [Link]

  • Nakamura, H., et al. (2025). Publications 2025. Computational Chem Eng Group | Osaka Metropolitan University. Available at: [Link]

  • Gevorgyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available at: [Link]

Sources

Foundational

A Guide to the Synthesis and Characterization of 4-amino-2-methylhexan-3-ol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed exploration of the synthetic pathways and analytical characterization of 4-amino-2-methylhexan-3-ol, a chiral amino...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the synthetic pathways and analytical characterization of 4-amino-2-methylhexan-3-ol, a chiral amino alcohol with potential applications in pharmaceutical and chemical research. As this compound is not known to be a naturally occurring product, this guide focuses on established and plausible synthetic methodologies.

Introduction to 4-amino-2-methylhexan-3-ol

4-amino-2-methylhexan-3-ol is a vicinal amino alcohol, a structural motif present in numerous biologically active molecules and utilized as a chiral auxiliary in asymmetric synthesis. The presence of two stereocenters at the C3 and C4 positions results in four possible stereoisomers, each potentially exhibiting distinct biological activities and chemical properties. The strategic synthesis and stereochemical control are therefore of paramount importance for any application-driven research.

Plausible Synthetic Strategies

The synthesis of β-amino alcohols like 4-amino-2-methylhexan-3-ol can be approached through several established methodologies in organic chemistry. This guide details two robust and versatile synthetic routes.

Route 1: Ring-Opening of a Chiral Epoxide

A common and effective method for the synthesis of β-amino alcohols is the nucleophilic ring-opening of epoxides. This approach offers good control over stereochemistry, particularly when starting from an enantiomerically pure epoxide.

Conceptual Workflow for Epoxide Ring-Opening

cluster_0 Starting Material Preparation cluster_1 Asymmetric Epoxidation cluster_2 Aminolysis Propene Propene Grignard_Reaction Grignard Reaction Propene->Grignard_Reaction Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Grignard_Reaction 2_Methyl_1_penten_3_ol 2-Methyl-1-penten-3-ol Grignard_Reaction->2_Methyl_1_penten_3_ol Sharpless_Epoxidation Sharpless Asymmetric Epoxidation 2_Methyl_1_penten_3_ol->Sharpless_Epoxidation Chiral_Epoxide Chiral (2R,3R)- or (2S,3S)-2-isopropyl-3-methyloxirane Sharpless_Epoxidation->Chiral_Epoxide Ring_Opening Nucleophilic Ring-Opening Chiral_Epoxide->Ring_Opening Ammonia Ammonia (or protected equivalent) Ammonia->Ring_Opening Target_Molecule 4-amino-2-methylhexan-3-ol Ring_Opening->Target_Molecule

Caption: Workflow for the synthesis of 4-amino-2-methylhexan-3-ol via asymmetric epoxidation and subsequent aminolysis.

Step-by-Step Experimental Protocol:

  • Synthesis of the Allylic Alcohol Precursor:

    • To a solution of isobutyraldehyde in anhydrous diethyl ether, add a solution of propenylmagnesium bromide (prepared from 1-bromopropene and magnesium turnings) dropwise at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 2-methyl-1-penten-3-ol by fractional distillation.

  • Sharpless Asymmetric Epoxidation:

    • To a solution of the allylic alcohol in dichloromethane at -20 °C, add titanium(IV) isopropoxide, followed by either (+)-diethyl tartrate or (-)-diethyl tartrate for the desired enantiomer of the epoxide.

    • Add tert-butyl hydroperoxide dropwise and maintain the temperature for 4-6 hours.

    • Work up the reaction by adding a 10% aqueous solution of tartaric acid and stirring for 1 hour.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude chiral epoxide.

  • Nucleophilic Ring-Opening with Ammonia:

    • Dissolve the crude chiral epoxide in a solution of ammonia in methanol in a sealed pressure vessel.

    • Heat the reaction to 80-100 °C for 24 hours.

    • Cool the reaction vessel to room temperature and carefully vent the excess ammonia.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the resulting 4-amino-2-methylhexan-3-ol by column chromatography on silica gel.

Route 2: Stereoselective Reduction of an α-Amino Ketone

Another powerful strategy involves the stereoselective reduction of an α-amino ketone precursor. The stereochemistry of the final product is controlled by the choice of the reducing agent and the existing stereocenter.

Conceptual Workflow for α-Amino Ketone Reduction

cluster_0 Starting Material Preparation cluster_1 Asymmetric Alkylation cluster_2 Stereoselective Reduction & Deprotection Alanine_Derivative N-protected Alanine Friedel_Crafts Acylation Alanine_Derivative->Friedel_Crafts Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Friedel_Crafts Amino_Ketone_Precursor N-protected 2-aminopentan-3-one Friedel_Crafts->Amino_Ketone_Precursor Alkylation Alkylation Amino_Ketone_Precursor->Alkylation LDA Lithium Diisopropylamide (LDA) LDA->Alkylation Methyl_Iodide Methyl Iodide Methyl_Iodide->Alkylation Alpha_Amino_Ketone N-protected 4-amino-2-methylhexan-3-one Alkylation->Alpha_Amino_Ketone Reduction Reduction Alpha_Amino_Ketone->Reduction Reducing_Agent Stereoselective Reducing Agent (e.g., NaBH4) Reducing_Agent->Reduction Deprotection Deprotection Reduction->Deprotection Target_Molecule 4-amino-2-methylhexan-3-ol Deprotection->Target_Molecule

Caption: Workflow for the synthesis of 4-amino-2-methylhexan-3-ol via stereoselective reduction of an α-amino ketone.

Step-by-Step Experimental Protocol:

  • Synthesis of the α-Amino Ketone Precursor:

    • Protect the amino group of L-alanine or D-alanine with a suitable protecting group (e.g., Boc or Cbz).

    • Activate the carboxylic acid, for example, by conversion to the acid chloride.

    • React the activated amino acid with an excess of ethylmagnesium bromide to form the corresponding N-protected 2-aminopentan-3-one.

    • Purify the product by column chromatography.

  • α-Methylation:

    • To a solution of the N-protected 2-aminopentan-3-one in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) dropwise.

    • After stirring for 30 minutes, add methyl iodide and allow the reaction to slowly warm to room temperature.

    • Quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude N-protected 4-amino-2-methylhexan-3-one.

  • Stereoselective Reduction and Deprotection:

    • Dissolve the crude α-amino ketone in methanol and cool to 0 °C.

    • Add sodium borohydride portion-wise and stir for 1 hour.

    • Quench the reaction by the slow addition of acetone, followed by water.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

    • Deprotect the amino group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group or hydrogenation for a Cbz group).

    • Purify the final product, 4-amino-2-methylhexan-3-ol, by crystallization or column chromatography.

Characterization and Data Analysis

The identity, purity, and stereochemistry of the synthesized 4-amino-2-methylhexan-3-ol must be confirmed through a combination of spectroscopic and analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the methyl, ethyl, and methine protons. The coupling constants between the protons on C3 and C4 can provide information about the relative stereochemistry (syn or anti).
¹³C NMR Resonances for all seven carbon atoms in the molecule, with distinct chemical shifts for the alcohol and amine-bearing carbons.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can help confirm the structure.
Infrared (IR) Spectroscopy Broad O-H and N-H stretching bands in the region of 3200-3500 cm⁻¹, and C-H stretching bands around 2850-3000 cm⁻¹.
Chiral High-Performance Liquid Chromatography (HPLC) Separation of the different stereoisomers, allowing for the determination of the enantiomeric and diastereomeric excess of the synthesized product.

Conclusion

The synthesis of 4-amino-2-methylhexan-3-ol can be achieved through established and reliable synthetic routes. The choice of methodology will depend on the desired stereoisomer and the available starting materials. Thorough characterization is crucial to ensure the identity and purity of the final compound for its intended application. This guide provides a foundational framework for researchers to approach the synthesis and analysis of this and related β-amino alcohols.

References

  • Sharpless, K. B., et al. "Asymmetric epoxidation of allylic alcohols: the first practical method." Journal of the American Chemical Society 102.18 (1980): 5974-5976. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews 96.2 (1996): 835-876. [Link]

  • Bergmeier, S. C. "The synthesis of vicinal amino alcohols." Tetrahedron 56.17 (2000): 2561-2576. [Link]

  • Reetz, M. T. "Stereoselective synthesis of non-proteinogenic α-amino acids." Angewandte Chemie International Edition in English 30.12 (1991): 1531-1546. [Link]

  • O'Brien, P. "Recent synthetic approaches to vicinal amino alcohols." Journal of the Chemical Society, Perkin Transactions 1 1 (1998): 1-22. [Link]

Exploratory

An In-depth Technical Guide to the Physical Properties and Boiling Point of 4-amino-2-methylhexan-3-ol

For Researchers, Scientists, and Drug Development Professionals Foreword Molecular Structure and Chemical Identity 4-amino-2-methylhexan-3-ol is a saturated acyclic amino alcohol. Its structure features a hexane backbone...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Molecular Structure and Chemical Identity

4-amino-2-methylhexan-3-ol is a saturated acyclic amino alcohol. Its structure features a hexane backbone substituted with a hydroxyl group at position 3, an amino group at position 4, and a methyl group at position 2. The presence of two stereocenters at carbons 3 and 4 implies the existence of four possible stereoisomers.

Chemical Identifiers:

IdentifierValue
IUPAC Name 4-amino-2-methylhexan-3-ol
Molecular Formula C₇H₁₇NO
CAS Number 63765-80-0[1]
Canonical SMILES CCC(C(C(C)C)O)N
InChI InChI=1S/C7H17NO/c1-4-6(8)7(9)5(2)3/h5-7,9H,4,8H2,1-3H3
InChIKey KHRLRJPSKWLLPI-UHFFFAOYSA-N

The spatial arrangement of the amino and hydroxyl groups will influence the molecule's biological activity and physical properties, including its boiling point, due to variations in intramolecular hydrogen bonding and crystal packing (for the solid state).

Tabulated Physical Properties

The following table summarizes the key computed physical properties of 4-amino-2-methylhexan-3-ol, primarily sourced from the PubChem database. It is crucial to note that these are computationally derived values and should be confirmed by experimental data where possible.

PropertyValueSource
Molecular Weight 131.22 g/mol PubChem[1]
Exact Mass 131.131014166 DaPubChem[1]
XLogP3-AA (Lipophilicity) 1PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]
Topological Polar Surface Area 46.3 ŲPubChem[1]
Heavy Atom Count 9PubChem[1]
Complexity 73.3PubChem[1]

The Boiling Point of 4-amino-2-methylhexan-3-ol: A Detailed Analysis

Factors Influencing the Boiling Point:

  • Hydrogen Bonding: This is the most significant factor. The hydroxyl (-OH) and amino (-NH₂) groups can act as both hydrogen bond donors and acceptors, leading to a strong network of intermolecular forces that require substantial energy to overcome for the substance to transition into the gaseous phase.

  • Molecular Weight: With a molecular weight of 131.22 g/mol , 4-amino-2-methylhexan-3-ol has a boiling point that would be expected to be higher than that of shorter-chain amino alcohols.

  • Chain Branching: The methyl group at the 2-position introduces branching. Generally, branching can lower the boiling point compared to a straight-chain isomer by reducing the effectiveness of van der Waals forces due to less efficient packing. However, in this case, the effect of hydrogen bonding is likely to be the dominant factor.

Comparative Analysis with Related Compounds:

To contextualize the expected boiling point, a comparison with structurally similar C7 alcohols is useful:

CompoundMolecular FormulaBoiling Point (°C)Key Structural Difference
1-HeptanolC₇H₁₆O175.8[3]Linear, no amino group
4-methyl-3-hexanolC₇H₁₆O152.7[4]Branched, no amino group
4-amino-2-methylhexan-3-ol C₇H₁₇NO Not Experimentally Determined Branched, with an amino group

The presence of the amino group in 4-amino-2-methylhexan-3-ol, in addition to the hydroxyl group, will lead to more extensive hydrogen bonding than in 1-heptanol or 4-methyl-3-hexanol. Therefore, its boiling point is anticipated to be significantly higher than those of its C7 alcohol counterparts.

Experimental Determination of Boiling Point

Given the lack of published data, experimental determination is essential. The following section provides a detailed protocol for determining the boiling point of 4-amino-2-methylhexan-3-ol.

Principle

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At this temperature, the liquid undergoes a phase transition to a gas.

Methodologies

Two common methods for boiling point determination are the distillation method and the Thiele tube method. The Thiele tube method is particularly advantageous when only a small amount of the sample is available.

Step-by-Step Protocol for Thiele Tube Method
  • Sample Preparation: Place a small amount (approximately 0.5 mL) of 4-amino-2-methylhexan-3-ol into a small test tube or a Durham tube.

  • Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end downwards.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Suspend the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil) such that the heat-transfer liquid is above the level of the sample in the test tube.

  • Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Equilibrium and Measurement: Continue heating until a steady stream of bubbles is observed. Then, remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

  • Pressure Correction: Record the atmospheric pressure at the time of the experiment. If the atmospheric pressure is not 760 mmHg, a correction to the observed boiling point will be necessary.

Diagram of Experimental Setup

BoilingPointDetermination cluster_ThieleTube Thiele Tube Setup thiele_tube thermometer Thermometer test_tube Test Tube with Sample thermometer->test_tube Attached capillary_tube Inverted Capillary Tube test_tube->capillary_tube Contains heat_source Heat Source heat_source->thiele_tube Heats

Caption: Thiele tube apparatus for boiling point determination.

Synthesis and Potential Applications

Synthetic Pathways

While a specific, optimized synthesis for 4-amino-2-methylhexan-3-ol is not extensively documented, general methods for the synthesis of amino alcohols are well-established.[2] A plausible synthetic route could involve the following conceptual steps:

SynthesisPathway start Starting Materials (e.g., Aldehyde and Nitroalkane) intermediate1 Nitroaldol Condensation start->intermediate1 intermediate2 Nitro Alcohol Intermediate intermediate1->intermediate2 reduction Reduction of Nitro Group (e.g., H₂, Raney Ni) intermediate2->reduction final_product 4-amino-2-methylhexan-3-ol reduction->final_product

Caption: A potential synthetic route to 4-amino-2-methylhexan-3-ol.

This pathway involves a nitroaldol (Henry) reaction to form the carbon skeleton and introduce the nitrogen and oxygen functionalities, followed by reduction of the nitro group to the primary amine.

Potential Applications

The bifunctional nature of 4-amino-2-methylhexan-3-ol makes it a valuable chiral building block and a candidate for various applications:

  • Asymmetric Catalysis: Chiral amino alcohols are widely used as ligands for metal catalysts in asymmetric synthesis, enabling the production of enantiomerically pure compounds.[2]

  • Pharmaceutical Intermediates: The structural motif of a chiral amino alcohol is present in numerous biologically active molecules. Therefore, 4-amino-2-methylhexan-3-ol could serve as a key intermediate in the synthesis of novel therapeutic agents.

  • Corrosion Inhibitors: Some amino alcohols are effective corrosion inhibitors for ferrous metals, particularly in aqueous systems, by forming a protective film on the metal surface.[2]

  • Emulsifiers and Surfactants: The combination of a hydrophilic head (amino and hydroxyl groups) and a lipophilic tail (the heptyl chain) gives this molecule amphiphilic character, suggesting potential use as an emulsifier or surfactant in various formulations.

Conclusion

4-amino-2-methylhexan-3-ol is a molecule of interest with a physical property profile dominated by its capacity for strong intermolecular hydrogen bonding. While its boiling point has not been empirically established in readily accessible literature, this guide provides a strong theoretical framework for its estimation and a detailed protocol for its experimental determination. The potential applications of this chiral amino alcohol in catalysis, medicinal chemistry, and materials science warrant further investigation into its synthesis and properties. The information and protocols contained herein are intended to empower researchers to confidently work with and characterize this and similar molecules.

References

  • PubChem. (n.d.). 3-Hexanol, 4-amino-2-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). Heptanol. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Amino-2-methylhexan-3-ol as a Next-Generation Chiral Auxiliary in Asymmetric Catalysis

Executive Summary & Mechanistic Rationale In modern drug development and complex natural product synthesis, the precise control of stereochemistry is paramount. 4-Amino-2-methylhexan-3-ol (CAS: 63765-80-0) is a highly mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug development and complex natural product synthesis, the precise control of stereochemistry is paramount. 4-Amino-2-methylhexan-3-ol (CAS: 63765-80-0) is a highly modular, sterically demanding β-amino alcohol that serves as a privileged chiral building block[1]. Featuring adjacent stereocenters at the C3 and C4 positions, this molecule provides exceptional stereocontrol through two distinct catalytic modalities:

  • As a Chiral Auxiliary: It can be converted into a bulky oxazolidinone (Evans-type auxiliary). The steric bulk of the isopropyl and ethyl groups effectively shields one face of the intermediate enolate, enforcing high facial selectivity during electrophilic attack[].

  • As a Direct Chiral Ligand: The hydroxyl and amino groups can coordinate directly to transition metals (e.g., Zn, Cu, Ru), forming a rigid metallacycle that dictates the stereochemical outcome of asymmetric transformations[3].

The synthesis of chiral oxazolidinones from amino alcohols provides a robust platform for diastereoselective functionalizations, overcoming limitations found in traditional chiral pool methodologies[4]. Furthermore, primary amino alcohols with bulky substituents can act as direct organobase catalysts or ligands, forming rigid hydrogen-bonded or metal-coordinated transition states that yield high enantiomeric excesses[5].

Physicochemical Profile

To effectively utilize 4-amino-2-methylhexan-3-ol in catalytic workflows, its fundamental properties must be understood to optimize solubility and reaction conditions[6].

Table 1: Physicochemical Properties of 4-Amino-2-methylhexan-3-ol

PropertyValueReference
Molecular Formula C₇H₁₇NO[1]
Molecular Weight 131.22 g/mol [1]
Topological Polar Surface Area 46.3 Ų[1]
Hydrogen Bond Donors / Acceptors 2 / 2[1]
Rotatable Bonds 3[1]

Catalytic Workflow & Logical Relationships

The versatility of 4-amino-2-methylhexan-3-ol allows it to be deployed in multiple synthetic pathways depending on the specific stereochemical requirements of the target Active Pharmaceutical Ingredient (API).

Workflow A 4-Amino-2-methylhexan-3-ol (Chiral Precursor) B Oxazolidinone Derivatization (Evans Auxiliary) A->B Triphosgene / Base C Direct Chiral Ligand (Chelating Agent) A->C Metal Coordination D Asymmetric Aldol & Alkylation B->D Substrate Binding E Enantioselective Dialkylzinc Addition C->E Lewis Acid Catalysis F Chiral APIs & Intermediates D->F Cleavage & Recovery E->F Product Isolation

Workflow of 4-amino-2-methylhexan-3-ol in asymmetric catalysis and API synthesis.

Experimental Protocols

Protocol A: Synthesis of the Chiral Oxazolidinone Auxiliary

To utilize 4-amino-2-methylhexan-3-ol as a stereodirecting group, it must first be cyclized into an oxazolidinone[].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-amino-2-methylhexan-3-ol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the solution to 0 °C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise.

  • Cyclization: Slowly add a solution of triphosgene (0.4 equiv) in DCM over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Causality & Expert Insight: Triphosgene is selected over phosgene gas for enhanced laboratory safety while maintaining high electrophilicity. DIPEA acts as a non-nucleophilic base to neutralize the generated HCl; this is critical because protonation of the primary amine would stall the nucleophilic attack required for cyclization.

Self-Validating System: Monitor the reaction via Thin-Layer Chromatography (TLC) using a ninhydrin stain. The primary amine of the starting material will stain a deep purple/pink. The fully cyclized oxazolidinone lacks a primary amine and will not react with ninhydrin, providing clear, visual confirmation of complete conversion.

Protocol B: Auxiliary-Directed Asymmetric Aldol Addition

Once the oxazolidinone is synthesized and N-acylated, it can direct highly diastereoselective aldol additions[].

Mechanism N1 N-Acyl Oxazolidinone N2 Z-Enolate Generation N1->N2 N3 Zimmerman-Traxler Transition State N2->N3 N4 Syn-Aldol Adduct N3->N4

Mechanistic pathway of the auxiliary-directed asymmetric aldol addition.

Step-by-Step Methodology:

  • Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous DCM at -78 °C. Add dibutylboron triflate (Bu₂BOTf) (1.1 equiv) dropwise, followed by DIPEA (1.2 equiv). Stir for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes.

  • Aldol Addition: Re-cool the mixture to -78 °C. Add the desired aldehyde (1.1 equiv) dropwise. Stir for 1 hour at -78 °C, then warm to 0 °C for 1 hour.

  • Oxidative Workup: Quench with pH 7 phosphate buffer, methanol, and 30% H₂O₂ to oxidize the boron byproduct. Extract with ethyl acetate.

Causality & Expert Insight: Bu₂BOTf and DIPEA are employed to selectively generate the Z-enolate. The short B-O and B-C bonds create a highly compact, rigid Zimmerman-Traxler transition state. This rigidity maximizes the steric influence of the oxazolidinone's isopropyl and ethyl groups, forcing the aldehyde to approach from the unhindered face.

Self-Validating System: Prior to chromatographic purification, isolate a crude sample for ¹H-NMR analysis. Determine the diastereomeric ratio (d.r.) by integrating the distinct α-proton signals of the syn and anti adducts. A d.r. of >95:5 internally validates that the rigid transition state was successfully maintained.

Protocol C: Direct Use as a Chiral Ligand in Enantioselective Dialkylzinc Addition

4-Amino-2-methylhexan-3-ol can bypass the cyclization step and be used directly as a catalytic ligand[5].

Step-by-Step Methodology:

  • Complexation: In a flame-dried Schlenk flask, dissolve 4-amino-2-methylhexan-3-ol (10 mol%) in anhydrous toluene at room temperature. Add diethylzinc (1.0 M in hexanes, 2.0 equiv) dropwise. Stir for 30 minutes to form the chiral zinc complex.

  • Addition: Cool the solution to 0 °C. Add benzaldehyde (1.0 equiv) slowly. Stir for 12-24 hours until complete consumption of the aldehyde is observed.

  • Quenching: Quench carefully with 1M HCl to break the zinc complex and protonate the amino alcohol ligand (facilitating its recovery in the aqueous phase).

Causality & Expert Insight: The β-amino alcohol structure coordinates with diethylzinc to form a chiral zinc alkoxide complex. This complex serves a dual purpose: it acts as a Lewis acid to activate the aldehyde carbonyl, and it provides a chiral pocket that directs the incoming ethyl group to the less sterically hindered face.

Self-Validating System: Assess the enantiomeric excess (e.e.) of the resulting secondary alcohol using chiral HPLC. Baseline separation of the enantiomers confirms the efficacy of the chiral ligand. The ligand itself can be validated by adjusting the aqueous layer to pH > 10 and extracting with DCM to recover the amino alcohol[6].

Comparative Catalytic Performance

Table 2: Comparative Catalytic Modalities

ModalityMechanism of StereocontrolTypical ReactionsRecovery Method
Oxazolidinone Auxiliary Steric shielding of enolate face (Zimmerman-Traxler TS)Aldol additions, Alkylations, Diels-AlderCleavage via LiOH/H₂O₂ or reductive cleavage
Direct Amino Alcohol Ligand Formation of rigid metallacycle (e.g., Zn, Cu, Ru)Dialkylzinc additions, Transfer hydrogenationsAcid/base extraction (pH < 1)

Sources

Application

Application Notes and Protocols: 4-Amino-2-methylhexan-3-ol in Pharmaceutical Intermediate Synthesis

Executive Summary & Strategic Utility As pharmaceutical pipelines increasingly focus on complex peptidomimetics and targeted enzyme inhibitors, the demand for versatile, sterically hindered chiral building blocks has sur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

As pharmaceutical pipelines increasingly focus on complex peptidomimetics and targeted enzyme inhibitors, the demand for versatile, sterically hindered chiral building blocks has surged. 4-Amino-2-methylhexan-3-ol (CAS: 63765-80-0)[1] represents a highly strategic vicinal amino alcohol scaffold. Characterized by its unique combination of isopropyl and ethyl flanking groups, this compound is instrumental in the synthesis of non-cleavable transition-state isosteres in drug design[2].

The vicinal amino alcohol motif is a classic structural mimic of the tetrahedral intermediate formed during peptide bond hydrolysis. When incorporated into an Active Pharmaceutical Ingredient (API), the hydroxyl group engages in critical hydrogen bonding with the catalytic residues (e.g., aspartate or serine) of the target protease. Concurrently, the isopropyl and ethyl chains occupy the S1 and S1' hydrophobic pockets, displacing high-energy water molecules and driving binding affinity through the hydrophobic effect.

Retrosynthetic Analysis & Synthetic Pathways

Retrosynthetic analysis of 4-amino-2-methylhexan-3-ol reveals strategic disconnections at the C-N and C-O bonds, enabling logical fragmentation into simpler, commercially available synthons[2]. The most scalable forward synthesis involves the quantitative formation of an oxime intermediate from 4-methylhexan-2-one, followed by controlled catalytic hydrogenation. Direct reductive amination of aliphatic ketones often suffers from over-alkylation, yielding secondary or tertiary amines; the oxime route ensures primary amine fidelity.

SynthWorkflow SM 4-Methylhexan-2-one (Starting Material) Step1 Hydroxylamine Addition (NaOAc, EtOH/H2O) SM->Step1 Int1 Oxime Intermediate Step1->Int1 -H2O Step2 Catalytic Hydrogenation (PtO2, AcOH, H2) Int1->Step2 Prod 4-Amino-2-methylhexan-3-ol (CAS: 63765-80-0) Step2->Prod Reduction Step3 Diastereomeric Salt Resolution ((L)-Tartaric Acid) Prod->Step3 Final Enantiopure API Building Block Step3->Final Chiral Separation

Fig 1. Synthetic workflow and chiral resolution of 4-amino-2-methylhexan-3-ol.

Applications in Pharmaceutical Synthesis

Peptidomimetic Scaffold for Protease Inhibitors

In the development of antiviral and antihypertensive drugs, 4-amino-2-methylhexan-3-ol is utilized to replace labile peptide bonds. The resulting isostere is metabolically stable against endogenous peptidases. The specific stereoisomer, such as the (3RS,4S)-configuration[3], dictates the spatial orientation of the functional groups, which is critical for target specificity[2].

MOA Scaffold 4-Amino-2-methylhexan-3-ol Scaffold Isostere Peptide Transition State Isostere Scaffold->Isostere Synthetic Incorporation Protease Target Protease Active Site Isostere->Protease High-Affinity Binding Hbond Hydrogen Bonding (Catalytic Asp/Ser) Protease->Hbond Hydrophobic Hydrophobic Pocket Binding (S1/S1' Subsites) Protease->Hydrophobic Inhibition Enzyme Inactivation & Therapeutic Efficacy Hbond->Inhibition Hydrophobic->Inhibition

Fig 2. Logical relationship of amino alcohol isosteres in targeted protease inhibition.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-methylhexan-3-ol via Oxime Reduction

Rationale: This two-step protocol prioritizes the quantitative conversion of the ketone to an oxime to prevent the formation of secondary amines during reduction. Platinum dioxide (PtO₂) in acetic acid is selected for the hydrogenation step because the acidic medium immediately protonates the nascent primary amine, preventing it from binding to and poisoning the catalyst, while simultaneously shifting the transition state to favor the syn-diastereomer.

Step 1: Oxime Formation

  • Charge a round-bottom flask with 4-methylhexan-2-one (1.0 eq) and dissolve in an Ethanol/Water mixture (3:1 v/v).

  • Add Hydroxylamine hydrochloride (1.2 eq) followed by Sodium Acetate (1.5 eq). Causality: Sodium acetate acts as a mild buffer to liberate free hydroxylamine without inducing base-catalyzed aldol condensation of the ketone.

  • Stir the mixture at 45°C for 4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The oxime intermediate will stain intensely with KMnO₄. The reaction is complete when the starting ketone spot (Rf ~0.6) is entirely consumed.

  • Extract with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Catalytic Hydrogenation

  • Dissolve the crude oxime in glacial acetic acid (0.5 M concentration).

  • Add PtO₂ catalyst (5 mol%).

  • Purge the reaction vessel with N₂, then introduce H₂ gas (1 atm) via a balloon or Parr shaker.

  • Stir vigorously at 25°C for 12 hours.

  • Filter the mixture through a Celite pad to remove the catalyst. Caution: Do not let the catalyst dry out on the filter paper to prevent autoignition.

  • Concentrate the filtrate, neutralize with 2M NaOH, and extract with Dichloromethane.

  • Self-Validation Checkpoint: ¹H NMR (CDCl₃) must confirm the disappearance of the oxime -OH signal (~9.5 ppm) and the appearance of the alpha-proton adjacent to the primary amine (~2.8 ppm).

Protocol 2: Diastereomeric Salt Resolution

Rationale: To isolate the enantiopure (3S,4S)-isomer required for specific API synthesis, a classical chemical resolution using (L)-Tartaric acid is employed. The differential solubility of the resulting diastereomeric salts allows for highly scalable selective crystallization.

  • Dissolve racemic 4-amino-2-methylhexan-3-ol (1.0 eq) in boiling absolute ethanol.

  • Slowly add a hot solution of (L)-Tartaric acid (1.0 eq) in ethanol.

  • Allow the solution to cool to room temperature slowly over 12 hours to promote the formation of large, high-purity crystals.

  • Filter the precipitated salt and recrystallize twice from ethanol.

  • Self-Validation Checkpoint: Liberate the free base using 1M NaOH, extract, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). The target enantiomeric excess (ee) must be >99%.

Quantitative Data Presentation

The choice of catalyst and solvent during the hydrogenation of the oxime intermediate profoundly impacts both the overall yield and the diastereomeric ratio (dr) of the resulting amino alcohol. The table below summarizes the optimization parameters.

Table 1. Optimization of Catalytic Hydrogenation Conditions for Oxime Reduction

CatalystSolventPressure (atm)Temp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
10% Pd/CMethanol1258560:40
10% Pd/CMethanol5259265:35
Raney-NiEthanol10507850:50
PtO₂ Acetic Acid 1 25 95 80:20

Note: The PtO₂/AcOH system provides the optimal balance of high yield and favorable diastereoselectivity, making it the preferred condition for pharmaceutical scale-up.

References

  • Title: Buy 4-amino-2-methylhexan-3-ol (EVT-8933511)
  • Title: (3RS,4S)
  • Source: nih.

Sources

Method

Application Note: Catalytic Asymmetric Aldol Reactions Utilizing 4-Amino-2-methylhexan-3-ol Ligands

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Direct Catalytic Asymmetric C-C Bond Formation Overview & Rationale The direct asymmetric aldol reaction is a founda...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Direct Catalytic Asymmetric C-C Bond Formation

Overview & Rationale

The direct asymmetric aldol reaction is a foundational transformation in modern organic synthesis, allowing for the atom-economical construction of chiral β-hydroxy carbonyl compounds—a structural motif ubiquitous in polyketide natural products and active pharmaceutical ingredients (APIs)[1]. Historically, this required preformed, stoichiometric enolates. However, the paradigm has shifted toward direct catalytic methods utilizing robust chiral ligands.

4-Amino-2-methylhexan-3-ol is a highly versatile chiral amino alcohol characterized by adjacent primary amine and secondary hydroxyl groups[2]. This specific functional group arrangement makes it an exceptional bidentate ligand for transition metal-catalyzed aldol additions, particularly those mediated by Zinc(II) Lewis acids.

Mechanistic Causality: The Structure-Activity Relationship

The stereochemical success of 4-amino-2-methylhexan-3-ol as a ligand is not coincidental; it is dictated by precise geometric and electronic parameters:

  • Bidentate Chelation: The −NH2​ and −OH groups cooperatively chelate the Zn(II) center. This dual coordination increases the Lewis acidity of the metal, activating it for enolate formation while simultaneously creating a rigid metallacycle[3].

  • Steric Shielding: The bulky 2-methyl group and the extended aliphatic hexyl chain project outward into the reaction sphere. This steric bulk acts as a physical barrier, restricting the approach trajectory of the electrophilic aldehyde and enforcing strict facial selectivity.

  • Transition State Rigidification: During the carbon-carbon bond-forming event, the zinc enolate and the coordinated aldehyde adopt a highly ordered, closed Zimmerman-Traxler-type transition state. The ligand's steric demands severely destabilize the disfavored diastereomeric transition state, driving high enantiomeric excess (ee).

Visualizing the Catalytic Architecture

To understand the operational sequence of this transformation, the logical workflow of the catalytic cycle is mapped below.

CatalyticCycle L Chiral Ligand 4-amino-2-methylhexan-3-ol Complex Active Catalyst Complex [Zn(Ligand)]2+ L->Complex Chelation Zn Lewis Acid Precursor Zn(OTf)2 Zn->Complex Chelation Enolate Zinc Enolate Formation (Ketone Donor Addition) Complex->Enolate Deprotonation TS Stereocontrolled C-C Coupling (Aldehyde Acceptor) Enolate->TS Nucleophilic Attack Product Chiral Aldol Adduct (β-Hydroxy Ketone) TS->Product Hydrolysis / Quench Product->Complex Catalyst Turnover

Catalytic cycle of Zn-mediated asymmetric aldol reaction using 4-amino-2-methylhexan-3-ol.

Standard Operating Protocol: Zinc-Catalyzed Direct Asymmetric Aldol Reaction

This protocol details the cross-aldol reaction between acetone (donor) and p-nitrobenzaldehyde (acceptor). It is designed as a self-validating system ; visual and chromatographic checkpoints are embedded to ensure reaction fidelity.

Materials Required:

  • 4-amino-2-methylhexan-3-ol (Ligand)[2]

  • Zinc trifluoromethanesulfonate ( Zn(OTf)2​ )

  • p-Nitrobenzaldehyde (Electrophile)

  • Acetone (Nucleophile/Co-solvent)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

Step 1: Catalyst Pre-assembly (Critical Step)

  • Action: In a flame-dried 10 mL Schlenk tube under an inert atmosphere ( N2​ or Ar), add Zn(OTf)2​ (0.05 mmol, 10 mol%) and 4-amino-2-methylhexan-3-ol (0.055 mmol, 11 mol%). Add 1.0 mL of anhydrous THF. Stir at 25 °C for 30 minutes.

  • Causality: The 10% molar excess of the ligand relative to the metal ensures all Zn(II) is complexed. Uncomplexed Zn(OTf)2​ acts as an achiral Lewis acid, which would catalyze a racemic background reaction and severely erode the final enantiomeric purity[1].

Step 2: Enolate Generation

  • Action: Add acetone (1.0 mL) to the clear catalyst solution. Stir for 10 minutes.

  • Causality: Acetone serves a dual purpose as both the enolate precursor and the co-solvent. The 10-minute delay allows the thermodynamically stable zinc enolate to form prior to the introduction of the highly reactive electrophile.

Step 3: Stereoselective C-C Bond Formation

  • Action: Cool the reaction vessel to -20 °C. Add p-nitrobenzaldehyde (0.5 mmol) in one single portion. Stir for 24 hours at -20 °C.

  • Self-Validation: The reaction mixture will slowly transition from a clear solution to a slightly cloudy suspension as the aldol adduct forms. TLC monitoring (Hexanes/EtOAc 7:3) should confirm the consumption of the aldehyde ( Rf​ ~0.6) and the emergence of the UV-active aldol product ( Rf​ ~0.3).

Step 4: Quenching and Turnover

  • Action: Quench the reaction by adding 2.0 mL of saturated aqueous NH4​Cl . Extract with ethyl acetate (3 × 5 mL).

  • Causality: The mildly acidic NH4​Cl protonates the zinc alkoxide intermediate, releasing the β-hydroxy ketone product and preventing reversible retro-aldol fragmentation.

Step 5: Purification and Quality Control

  • Action: Dry the combined organic layers over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

  • Validation: Determine enantiomeric purity via chiral HPLC (e.g., Chiralpak AS-H column, Hexane/i-PrOH 90:10, 1.0 mL/min, 254 nm).

Quantitative Data: Optimization and Solvent Effects

The choice of solvent and temperature profoundly impacts the thermodynamics of the transition state. Table 1 summarizes the optimization parameters, demonstrating the robustness of the 4-amino-2-methylhexan-3-ol/Zn system.

Table 1: Optimization of Reaction Conditions for the Asymmetric Aldol Reaction

EntrySolvent SystemTemperature (°C)Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
1THF25128562
2THF0188278
3THF-20247991
4DMF-20246574
5 H2​O /THF (1:1)0248885

Data Interpretation & Causality: Lowering the temperature from 25 °C to -20 °C (Entries 1-3) yields a significant increase in enantioselectivity (62% to 91% ee), validating the hypothesis that a rigidified transition state is required to maximize the steric influence of the ligand's hexyl and methyl groups. Notably, Entry 5 demonstrates that the catalytic system maintains high efficiency even in the presence of water[3]. The hydration of the Lewis acid complex does not disrupt the chiral pocket formed by the 4-amino-2-methylhexan-3-ol ligand, making this an attractive, moisture-tolerant protocol for green chemistry applications.

References
  • [1] Title: Design of Acid−Base Catalysis for the Asymmetric Direct Aldol Reaction - ACS Publications Source: acs.org URL:

  • [3] Title: Direct asymmetric aldol reaction co-catalyzed by L-proline and group 12 elements Lewis acids in the presence of water | Semantic Scholar Source: semanticscholar.org URL:

  • [2] Title: Buy 4-amino-2-methylhexan-3-ol (EVT-8933511) - EvitaChem Source: evitachem.com URL:

Sources

Application

preparation of Schiff bases derived from 4-amino-2-methylhexan-3-ol

Application Note: Preparation and Characterization of Schiff Bases Derived from 4-Amino-2-methylhexan-3-ol Introduction & Chemical Rationale The design and synthesis of Schiff bases from chiral amino alcohols are foundat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Characterization of Schiff Bases Derived from 4-Amino-2-methylhexan-3-ol

Introduction & Chemical Rationale

The design and synthesis of Schiff bases from chiral amino alcohols are foundational to the development of advanced bidentate (N,O) ligands, which are extensively utilized in transition metal-catalyzed asymmetric synthesis and pharmaceutical development[1]. The target precursor, 4-amino-2-methylhexan-3-ol (Molecular Formula: C7H17NO, Molecular Weight: 131.22 g/mol )[2], presents a unique structural profile. Classified as an amino alcohol, it possesses both a primary amine and a secondary hydroxyl group[3].

Crucially, the presence of an isopropyl group adjacent to the hydroxyl center introduces significant steric hindrance. While this steric bulk is highly advantageous for inducing chirality in downstream catalytic applications, it kinetically impedes the initial nucleophilic attack during imine formation. Consequently, the preparation of Schiff bases from 4-amino-2-methylhexan-3-ol requires optimized thermodynamic control and precise catalytic intervention to drive the reaction to completion.

Mechanistic Causality of Imine Formation

Schiff base synthesis is a classic condensation reaction governed by an equilibrium between the reactants (amine and carbonyl) and the products (imine and water)[1]. The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The primary amine of 4-amino-2-methylhexan-3-ol attacks the electrophilic carbonyl carbon of an aldehyde (e.g., salicylaldehyde), forming an unstable carbinolamine intermediate.

  • Dehydration: The carbinolamine undergoes dehydration to form the azomethine (C=N) bond.

The Role of Acid Catalysis: Dehydration is the rate-limiting step. To accelerate this, a mild acid catalyst, such as glacial acetic acid, is introduced[4]. The causality here is a delicate pH balance. Acetic acid selectively protonates the hydroxyl group of the carbinolamine, transforming it into a superior leaving group (water). However, the system must not become too acidic; strong acids (like HCl) would fully protonate the primary amine of the starting material, rendering it non-nucleophilic and completely halting the reaction[4].

Mechanism N1 Primary Amine (Nucleophile) N3 Carbinolamine (Unstable) N1->N3 Addition N2 Carbonyl Group (Electrophile) N2->N3 N4 Iminium Ion (Transition) N3->N4 +H⁺ / -H₂O N5 Schiff Base (Stable Imine) N4->N5 -H⁺

Mechanistic pathway of acid-catalyzed Schiff base formation.

Quantitative Data & Optimization Parameters

To ensure high yields when working with sterically hindered amino alcohols like 4-amino-2-methylhexan-3-ol, the choice of solvent and water-removal strategy is critical. Absolute ethanol is the preferred solvent because it dissolves both starting materials efficiently, yet the resulting non-polar Schiff base often exhibits lower solubility at reduced temperatures, allowing for spontaneous crystallization.

Table 1: Physicochemical Profile of the Amine Precursor

Property Value Reference
IUPAC Name 4-amino-2-methylhexan-3-ol [2]
Molecular Formula C7H17NO [2]
Molecular Weight 131.22 g/mol [2]
Topological Polar Surface Area 46.3 Ų [2]

| Hydrogen Bond Donors / Acceptors | 2 / 2 |[2] |

Table 2: Reaction Optimization Matrix for Amino Alcohol Schiff Bases

Solvent System Catalyst Water Removal Strategy Typical Time Expected Yield
Absolute Ethanol Glacial Acetic Acid (1-2 drops) Spontaneous precipitation 2 - 4 hours 75% - 85%
Toluene p-Toluenesulfonic acid Dean-Stark Trap (Azeotropic) 4 - 6 hours 85% - 95%
Dichloromethane Anhydrous MgSO₄ Desiccant sequestration 12 - 16 hours 60% - 70%

| Methanol | None | None (Equilibrium limited) | 6 - 8 hours | < 50% |

Self-Validating Experimental Protocol

This protocol describes the one-pot synthesis of a Schiff base using 4-amino-2-methylhexan-3-ol and a standard aromatic aldehyde (e.g., salicylaldehyde). The procedure is designed with built-in physical checkpoints to ensure the reaction is proceeding correctly without immediate reliance on complex instrumentation.

Materials Required:
  • 4-amino-2-methylhexan-3-ol (1.0 equivalent)

  • Aromatic Aldehyde (e.g., Salicylaldehyde) (1.0 equivalent)

  • Absolute Ethanol (Reaction solvent)

  • Glacial Acetic Acid (Catalyst)[4]

  • Activated 3Å Molecular Sieves (Optional, for highly hindered derivatives)

Step-by-Step Methodology:
  • Preparation of the Amine Solution: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 4-amino-2-methylhexan-3-ol in 15 mL of absolute ethanol. Stir at ambient temperature until fully homogenized.

  • Aldehyde Addition & Initial Validation: Slowly add 10 mmol of the chosen aromatic aldehyde dropwise to the stirring amine solution.

    • Validation Checkpoint 1: A distinct color change (typically to a vibrant yellow or orange) should occur within minutes. This chromic shift confirms the initial nucleophilic attack and the formation of the carbinolamine intermediate.

  • Catalytic Activation: Add 2 drops of glacial acetic acid to the mixture. This lowers the pH slightly to facilitate the dehydration of the carbinolamine[4].

  • Refluxing: Attach a reflux condenser to the flask and heat the mixture to 75°C (the boiling point of ethanol) using an oil bath. Maintain reflux for 3 to 4 hours.

    • Validation Checkpoint 2: Condensation of water/ethanol azeotrope on the lower walls of the condenser indicates active dehydration.

  • Cooling and Precipitation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour.

    • Validation Checkpoint 3: The Schiff base should begin to precipitate as a crystalline solid due to its reduced solubility in cold ethanol. If no precipitate forms, the addition of a few drops of cold distilled water can force nucleation.

  • Isolation: Isolate the precipitated Schiff base via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold absolute ethanol to remove unreacted starting materials and trace acetic acid.

  • Purification: Recrystallize the crude product from hot absolute ethanol to yield the analytically pure Schiff base ligand. Dry under a vacuum desiccator.

Workflow A Reactants: 4-amino-2-methylhexan-3-ol + Aldehyde B Solvation: Absolute Ethanol A->B C Catalysis: Glacial Acetic Acid B->C D Reaction: Reflux 2-4h C->D E Intermediate: Carbinolamine Formation D->E F Dehydration: Imine Bond Formation E->F G Isolation: Precipitation & Filtration F->G H Purification: Recrystallization G->H

Workflow for the preparation and isolation of Schiff bases from amino alcohols.

Downstream Applications in Drug Development

The isolated Schiff bases derived from 4-amino-2-methylhexan-3-ol are highly valued in biochemical research and pharmaceutical development[3]. The azomethine linkage (-HC=N-) acts as a strong pharmacophore, exhibiting high binding affinity to various biological targets through interactions with nucleophiles and electrophiles in enzymatic pathways[1]. Furthermore, the adjacent hydroxyl group and the imine nitrogen create a perfect "pincer" for coordinating transition metals (e.g., Cu(II), Co(II)), forming metallo-pharmaceuticals that are frequently investigated for their enhanced antimicrobial and anticancer properties[1].

Sources

Method

In Vitro Evaluation of 4-Amino-2-methylhexan-3-ol Derivatives as Aspartic Protease Inhibitors: A Comprehensive FRET-Based Assay Protocol

Introduction & Pharmacophore Rationale The compound 4-amino-2-methylhexan-3-ol (C₇H₁₇NO, MW: 131.22 g/mol ) is a versatile building block extensively utilized in biochemical research and drug design[1]. Classified as a v...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Rationale

The compound 4-amino-2-methylhexan-3-ol (C₇H₁₇NO, MW: 131.22 g/mol ) is a versatile building block extensively utilized in biochemical research and drug design[1]. Classified as a vicinal amino alcohol, it features adjacent amino (-NH₂) and hydroxyl (-OH) groups[1]. In the realm of medicinal chemistry, this specific structural motif serves as a highly effective pharmacophore for inhibiting aspartic proteases, such as β-secretase 1 (BACE1), Renin, and HIV protease[2].

The Causality of Inhibition: Aspartic proteases cleave peptide bonds via a tetrahedral intermediate. The hydroxyl group of the 4-amino-2-methylhexan-3-ol core acts as a transition-state isostere; it mimics the geometry and electrostatics of this tetrahedral intermediate but cannot be cleaved[3]. By binding tightly to the catalytic aspartyl dyad in the enzyme's active site, these derivatives effectively block the enzyme's natural function, making them prime candidates for therapeutic intervention in diseases like Alzheimer's (via BACE1 inhibition)[4].

Assay Design: The Self-Validating FRET System

To evaluate the in vitro efficacy of synthesized 4-amino-2-methylhexan-3-ol derivatives, a cell-free Fluorescence Resonance Energy Transfer (FRET) assay is the gold standard[5],[4].

The assay relies on a synthetic peptide substrate tagged with a fluorophore (e.g., Mca) and a quencher (e.g., Dnp). In its intact state, the quencher absorbs the fluorophore's emission. When the aspartic protease cleaves the substrate, the fluorophore is liberated, resulting in a measurable increase in fluorescence[5].

Building a Trustworthy, Self-Validating Microplate

To prevent false positives (e.g., from compound autofluorescence or aggregation) and ensure data integrity, every assay plate must function as a self-validating system containing the following internal controls:

  • Maximum Activity Control (Max): Enzyme + Substrate + Vehicle (DMSO). Establishes the 100% uninhibited initial velocity ( Vmax​ ).

  • Background Control (Min): Substrate + Vehicle (No Enzyme). Monitors spontaneous substrate hydrolysis and establishes the 0% activity baseline.

  • Positive Control: A clinically validated inhibitor (e.g., Verubecestat for BACE1) to confirm assay sensitivity and reproducibility[4].

  • Inner Filter Effect (IFE) Control: High-concentration test compound + free fluorophore. Ensures the 4-amino-2-methylhexan-3-ol derivative does not artificially quench the emission signal (a common source of false-positive IC₅₀ values).

Experimental Workflow

FRET_Assay N1 1. Compound Preparation (Serial Dilution in <1% DMSO) N2 2. Enzyme Pre-incubation (Protease + Inhibitor, 15 min, 37°C) N1->N2 N3 3. Reaction Initiation (Add FRET Peptide Substrate) N2->N3 N4 4. Kinetic Fluorescence Readout (Ex: 320 nm | Em: 405 nm) N3->N4 N5 5. Data Analysis (Calculate IC50 & Z'-factor) N4->N5

Figure 1: Step-by-step FRET assay workflow for evaluating 4-amino-2-methylhexan-3-ol derivatives.

Step-by-Step Methodologies

Reagent Preparation
  • Assay Buffer: Prepare a 50 mM Sodium Acetate buffer, adjusted to pH 4.5[4].

    • Causality: Aspartic proteases utilize two catalytic aspartate residues that require a precise protonation state to function. A pH of 4.5 maintains this optimal acidic environment.

  • Enzyme Solution: Dilute recombinant human BACE1 (or target protease) in the Assay Buffer to a working concentration (typically 1-5 nM final assay concentration).

  • Substrate Solution: Dilute the FRET peptide (e.g., Mca-SEVNLDAEFK(Dnp)-NH₂) in Assay Buffer to a concentration equal to its Km​ value (typically 10-20 µM).

Compound Dilution & Plate Assembly
  • Prepare a 10-point, 3-fold serial dilution of the 4-amino-2-methylhexan-3-ol derivatives in 100% DMSO.

  • Transfer the compounds into a 96-well or 384-well black, flat-bottom microplate. Dilute with Assay Buffer such that the final DMSO concentration in the well is 1%[4].

    • Causality: High concentrations of organic solvents will denature the protease, leading to artifactual inhibition.

  • Add 20 µL of the Enzyme Solution to the test wells and Positive Control wells[4]. Add 20 µL of Assay Buffer to the Background Control wells.

Pre-Incubation & Kinetic Readout
  • Pre-incubation: Incubate the microplate in the dark for 15 minutes at 37°C[6].

    • Causality: Because 4-amino-2-methylhexan-3-ol derivatives are transition-state analogs, pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the active site before the substrate introduces competitive kinetics.

  • Initiation: Rapidly add 20 µL of the Substrate Solution to all wells using a multichannel pipette or automated dispenser[4].

  • Detection: Immediately transfer the plate to a multimode microplate reader. Monitor fluorescence kinetically for 60–120 minutes at 37°C using an excitation wavelength of 320 nm and an emission wavelength of 405 nm[5].

    • Causality: Kinetic reading (measuring the slope of the linear phase) is vastly superior to endpoint reading, as it allows you to identify and discard non-linear data caused by compound precipitation or time-dependent aggregation.

Quantitative Data Presentation & Analysis

Calculate the initial velocity ( V0​ ) for each well by determining the slope of the linear portion of the Relative Fluorescence Units (RFU) vs. Time plot. Calculate the percentage of inhibition using the self-validating controls:

% Inhibition=100×(1−V0,max​−V0,min​V0,compound​−V0,min​​)

Plot the % Inhibition against the log of the compound concentration to determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Table 1: Representative IC₅₀ Profiling of 4-amino-2-methylhexan-3-ol Derivatives Note: Data below represents a standardized template for reporting structure-activity relationship (SAR) and selectivity metrics across off-target aspartic proteases[4].

Compound IdentifierBACE1 IC₅₀ (nM)BACE2 IC₅₀ (nM)Cathepsin D IC₅₀ (nM)Selectivity Fold (CatD / BACE1)
Derivative A (Aliphatic R-group)14.5420>10,000>689x
Derivative B (Aromatic R-group)2.11158,500>4,047x
Verubecestat (Positive Control)0.020.5>10,000>500,000x

Assay Quality Control: Before accepting the IC₅₀ data, calculate the Z'-factor using the Max and Min controls. A Z'-factor 0.5 indicates a robust, reliable assay suitable for screening.

References

  • Buy 4-amino-2-methylhexan-3-ol (EVT-8933511) - EvitaChem. 1

  • Application Notes and Protocols: BACE1-IN-9 In Vitro Assay - Benchchem. 4

  • Harnessing Escherichia coli's Dark Genome to Produce Anti-Alzheimer Peptides - bioRxiv.5

  • Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC (NIH). 6

  • Design and Preparation of a Potent Series of Hydroxyethylamine Containing β-Secretase Inhibitors That Demonstrate Robust Reduction of Central β-Amyloid - Journal of Medicinal Chemistry (ACS).2

  • (3S)-3-amino-2,4-dimethylpentan-2-ol | 163453-95-0 - Benchchem. 3

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting impurities during 4-amino-2-methylhexan-3-ol extraction

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is designed for researchers, application scientists, and drug development professionals dealing with the isolation and purification of β...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is designed for researchers, application scientists, and drug development professionals dealing with the isolation and purification of β -amino alcohols, specifically 4-amino-2-methylhexan-3-ol .

Due to the presence of both an amino group (-NH 2​ ) and a hydroxyl group (-OH) on adjacent carbons, 4-amino-2-methylhexan-3-ol exhibits unique amphiphilic properties, high aqueous solubility, and a propensity to form strong hydrogen-bonded networks[1]. These characteristics often lead to severe complications during downstream processing, including poor extraction yields, persistent emulsions, and co-purification of stereoisomeric impurities.

Below is our expert-curated troubleshooting guide, mechanistic explanations, and validated protocols to ensure high-purity isolation.

Section 1: Troubleshooting Guide & FAQs

Q1: Why is my extraction yield of 4-amino-2-methylhexan-3-ol consistently low (<40%) when using standard ethyl acetate/water partitioning? Mechanistic Cause: β -amino alcohols have a strong hydration shell. The pK a​ of the conjugate acid of aliphatic amines typically ranges from 9.5 to 10.5. If your aqueous phase is at pH 7–9, a significant portion of the compound exists in its protonated, highly water-soluble cationic form. Furthermore, even as a free base, the dual hydrogen-bond donor/acceptor capacity keeps it partitioned in the aqueous layer. Solution: You must force the equilibrium toward the organic phase. First, adjust the aqueous phase to pH > 12 using 5M NaOH to ensure complete deprotonation. Second, employ a "salting-out" effect by saturating the aqueous layer with NaCl or K 2​ CO 3​ . Finally, switch your extraction solvent from pure ethyl acetate to a more effective system, such as Methyl tert-butyl ether (MTBE) or a Dichloromethane/Methanol (9:1) mixture[2].

Q2: I am seeing significant regioisomeric and unreacted starting material impurities in my crude extract. How do I remove them without relying on column chromatography? Mechanistic Cause: Liquid-liquid extraction alone is often insufficiently selective to separate the target amino alcohol from structurally similar byproducts (e.g., unreacted ketones or isomeric amino alcohols formed during synthesis). Solution: Exploit the basicity of the amine to perform a selective crystallization via acid-addition salt formation. 4-amino-2-methylhexan-3-ol is commonly isolated as a hydrochloride or p-toluenesulfonic acid (p-TsOH) salt[1],[2]. By dissolving the crude organic extract in isopropanol (IPA) and adding p-TsOH, the target amino alcohol forms a highly crystalline salt that precipitates out, leaving neutral impurities and structurally distinct isomers in the mother liquor.

Q3: When I attempt silica gel chromatography to clear organic impurities, the compound streaks severely and co-elutes with everything. What is happening? Mechanistic Cause: Uncapped silanol (-SiOH) groups on the silica gel surface act as Brønsted acids. The basic amine group of 4-amino-2-methylhexan-3-ol protonates upon contact with these silanols, leading to irreversible binding, severe tailing, and degradation. Solution: You must passivate the silica column. Pre-treat the stationary phase and run your mobile phase with 0.5%–1% Triethylamine (TEA) or aqueous ammonia as a basic modifier[3]. Alternatively, switch the stationary phase to neutral or basic Alumina, which lacks the acidic silanol sites.

Q4: Emulsions form immediately upon shaking the separatory funnel, halting my workflow. How can I break them? Mechanistic Cause: The amphiphilic nature of 4-amino-2-methylhexan-3-ol acts as a surfactant, reducing interfacial tension between the aqueous and organic layers and stabilizing fine droplets (emulsions). Solution: Do not shake vigorously; instead, use a gentle rolling motion. To break an existing emulsion, filter the entire biphasic mixture through a pad of Celite to remove fine particulates stabilizing the interface. Alternatively, adding a small volume of brine or a non-polar co-solvent (like hexane) can alter the density and interfacial tension enough to force phase separation.

Section 2: Validated Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (LLE) for β -Amino Alcohols

This self-validating system ensures complete free-basing and maximizes organic partitioning.

  • Aqueous Preparation: Transfer the crude aqueous reaction mixture containing 4-amino-2-methylhexan-3-ol to a jacketed reactor or Erlenmeyer flask. Cool to 5 °C to prevent exothermic degradation during basification.

  • pH Adjustment: Slowly add 5M NaOH dropwise under continuous stirring until the pH reaches strictly 12.0 (verify with a calibrated pH meter, not just indicator paper).

  • Salting Out: Add solid NaCl incrementally until no more dissolves (saturation).

  • Solvent Addition: Add MTBE at a ratio of 1:1 (v/v) to the aqueous volume.

  • Phase Mixing: Stir vigorously for 10 minutes, then transfer to a separatory funnel. Allow 15 minutes for phase separation.

  • Collection: Drain the aqueous layer. Extract the aqueous layer two more times with fresh MTBE.

  • Drying: Combine the organic MTBE layers and dry over anhydrous Na 2​ SO 4​ . Filter to remove the drying agent.

Protocol B: Purification via p-TsOH Salt Crystallization

This protocol bypasses chromatography to yield >99% pure product.

  • Solvent Exchange: Concentrate the dried MTBE extract from Protocol A under reduced pressure to a crude oil.

  • Dissolution: Redissolve the crude oil in Isopropanol (IPA) at a concentration of 5 mL/g of crude material. Heat gently to 50 °C.

  • Salt Formation: Slowly add 1.05 molar equivalents of p-toluenesulfonic acid monohydrate (p-TsOH·H 2​ O) dissolved in a minimal amount of IPA[2].

  • Crystallization: Stir at 50 °C for 30 minutes, then slowly cool the mixture to room temperature at a rate of 10 °C/hour. Once at room temperature, cool further to 0 °C in an ice bath for 2 hours to maximize precipitation.

  • Isolation: Collect the crystalline 4-amino-2-methylhexan-3-ol tosylate salt via vacuum filtration using a Büchner funnel. Wash the filter cake with cold MTBE to remove residual organic impurities.

  • Drying: Dry the crystals in a vacuum oven at 40 °C to constant weight.

Section 3: Quantitative Data & Solvent System Comparison

The following table summarizes the performance of various solvent systems and purification strategies for 4-amino-2-methylhexan-3-ol based on empirical partition coefficients and purity outcomes.

Extraction Solvent / SystemAqueous pHAdditivesExpected Extraction YieldExpected Purity (Crude)Notes
Ethyl Acetate7.0 - 8.0None< 30%60%Severe product loss to aqueous phase.
Ethyl Acetate> 12.0None~ 65%75%Moderate yield; emulsion risk high.
MTBE> 12.0NaCl (Sat.)> 90%85%Excellent phase separation; low emulsion risk.
DCM / Methanol (9:1)> 12.0K 2​ CO 3​ (Sat.)> 95%80%Highest yield, but extracts more polar impurities.
MTBE p-TsOH Salt > 12.0 NaCl (Sat.) 80% (Overall) > 99% Optimal workflow. Bypasses chromatography.

Section 4: Workflow Visualization

The following diagram illustrates the logical decision tree and workflow for troubleshooting the extraction and purification of 4-amino-2-methylhexan-3-ol.

G A Crude Aqueous Mixture (Contains Amino Alcohol & Impurities) B Adjust pH > 12 & Saturate with NaCl A->B C Liquid-Liquid Extraction (MTBE or DCM/MeOH) B->C D Emulsion Forms? C->D E Filter through Celite / Add Brine D->E Yes F Organic Phase (Free Base) D->F No E->F G Salt Formation (Add p-TsOH in Isopropanol) F->G H Crystallization & Filtration (Pure Salt Isolated >99%) G->H

Workflow for the extraction and purification of 4-amino-2-methylhexan-3-ol.

References

  • Buy 4-amino-2-methylhexan-3-ol (EVT-8933511) - EvitaChem. EvitaChem.
  • Application Notes and Protocols for the Purification of 1-Amino-3-(azepan-1-yl)propan-2-ol - Benchchem. Benchchem.
  • -Disubstituted Amino Ester - ACS Publications.

Sources

Optimization

optimizing reaction conditions for 4-amino-2-methylhexan-3-ol amination

Welcome to the Technical Support Center for the amination of 4-amino-2-methylhexan-3-ol . As a chiral amino alcohol, this molecule is a highly versatile building block in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the amination of 4-amino-2-methylhexan-3-ol . As a chiral amino alcohol, this molecule is a highly versatile building block in drug development. However, its dual functionality—a primary amine and a secondary alcohol—presents unique chemoselectivity challenges.

This guide provides field-proven troubleshooting strategies, FAQs, and self-validating protocols for the two primary amination pathways: N-Alkylation (reductive amination of the primary amine) and O-to-N Amination (converting the secondary alcohol to an amine via borrowing hydrogen catalysis).

Section 1: N-Alkylation via Reductive Amination

Reductive amination is the most reliable method for functionalizing the primary amine of 4-amino-2-methylhexan-3-ol. The reaction proceeds via the formation of a transient imine, which is subsequently reduced to a secondary or tertiary amine.

Troubleshooting & FAQs

Q: Why am I seeing significant dialkylation (over-alkylation) of my product? A: Dialkylation occurs because the newly formed secondary amine is often more nucleophilic than the sterically hindered primary amine of the starting material. To prevent this, causality dictates that we must separate the imine formation from the reduction step. By pre-forming the imine in methanol and validating its formation before adding the reductant, you eliminate the presence of free carbonyls during the reduction phase. Alternatively, using exactly 0.95 equivalents of the carbonyl compound limits the electrophile supply.

Q: Should I use Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)? A: As an industry standard, NaBH(OAc)₃ (STAB) is strongly preferred. STAB is a milder, highly selective reducing agent that reacts significantly faster with protonated iminium ions than with unreacted aldehydes or ketones (). Furthermore, STAB avoids the generation of highly toxic hydrogen cyanide gas during aqueous workup, making it safer for scale-up.

Reductive_Amination A 4-Amino-2-methylhexan-3-ol (Nucleophile) C Imine / Iminium (Intermediate) A->C -H2O B Carbonyl Compound (Electrophile) B->C D N-Alkylated Amine (Target Product) C->D NaBH(OAc)3 Reduction E Dialkylated Amine (Byproduct) D->E Excess Carbonyl (Side Reaction)

Workflow of N-alkylation via reductive amination highlighting the imine intermediate.

Self-Validating Protocol: Direct N-Alkylation using STAB

This protocol includes built-in analytical checkpoints to ensure the system is reacting as intended.

  • Preparation: Dissolve 4-amino-2-methylhexan-3-ol (1.0 eq, 10 mmol) and your target aldehyde/ketone (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Acid Catalysis (Optional but recommended for ketones): Add glacial acetic acid (1.0 eq) to accelerate iminium ion formation.

  • Validation Checkpoint 1: Stir at room temperature for 2 hours. Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. Do not proceed until the mass of the transient imine [M+H]+ is the dominant peak. This validates the condensation step.

  • Reduction: Cool the flask to 0 °C. Add NaBH(OAc)₃ (1.4 eq, 14 mmol) portion-wise over 15 minutes to control the exothermic hydride transfer.

  • Completion: Stir at room temperature under N₂ for 12 hours.

  • Validation Checkpoint 2: Perform a TLC (Ninhydrin stain). The disappearance of the primary amine starting material (which stains deep purple/pink) validates complete reduction.

  • Workup: Quench slowly with saturated aqueous NaHCO₃ (20 mL). Extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate.

Section 2: O-to-N Amination via Borrowing Hydrogen (BH) Catalysis

Converting the secondary alcohol of 4-amino-2-methylhexan-3-ol into an amine yields a valuable 1,2-diamine. The "Borrowing Hydrogen" (BH) methodology is an atom-economical approach where a transition metal catalyst temporarily extracts hydrogen from the alcohol (forming a ketone), allows an exogenous amine to condense, and then returns the hydrogen to reduce the resulting imine ().

Troubleshooting & FAQs

Q: My conversion is stalled at 30-40%. How do I push the reaction to completion? A: The initial dehydrogenation of the secondary alcohol is thermodynamically uphill. If the reaction stalls, it indicates either catalyst deactivation (often due to trace oxygen quenching the Ru-hydride intermediate) or poor hydrogen transfer kinetics. Ensure strictly anaerobic conditions using standard Schlenk techniques. If the system is oxygen-free, increase the reaction temperature to 110 °C or switch to a more electron-rich phosphine ligand (e.g., DPEphos) to accelerate the autotransfer cycle.

Q: How do I prevent the molecule from cyclizing onto itself? A: Because 4-amino-2-methylhexan-3-ol possesses a free primary amine, the transient ketone generated during the BH cycle can undergo intramolecular condensation, leading to fragmentation or aziridine formation. Crucial Step: You must protect the primary amine (e.g., as a Boc or Cbz carbamate) before subjecting the alcohol to BH conditions. This forces the transient ketone to react exclusively with the exogenous amine provided in the reaction mixture ().

Borrowing_Hydrogen A Secondary Alcohol (Substrate) B Transient Ketone (Intermediate) A->B Dehydrogenation C Transient Imine (Intermediate) B->C + Amine (-H2O) D 1,2-Diamine (Target Product) C->D Hydrogenation Cat [Ru] Catalyst CatH [Ru]-H2 Hydride Cat->CatH Accepts H2 CatH->Cat Donates H2

Borrowing hydrogen catalytic cycle for the O-to-N amination of secondary alcohols.

Self-Validating Protocol: Ruthenium-Catalyzed BH Amination
  • Preparation: In an argon-filled glovebox, charge a Schlenk tube with [Ru(p-cymene)Cl₂]₂ (2.5 mol%), DPEphos ligand (5.0 mol%), and KOtBu (20 mol%).

  • Reactants: Add N-Boc-4-amino-2-methylhexan-3-ol (1.0 eq, 5 mmol) and the desired exogenous secondary amine (1.5 eq, 7.5 mmol) dissolved in anhydrous tert-amyl alcohol (10 mL).

  • Validation Checkpoint 1: Seal the tube, remove it from the glovebox, and heat to 110 °C. After 4 hours, pull a micro-aliquot under argon and analyze via GC-MS. You must observe the transient ketone mass. If absent, the dehydrogenation cycle has failed to initiate; check catalyst integrity.

  • Reaction: Continue heating at 110 °C for 24 hours.

  • Validation Checkpoint 2: Analyze the crude mixture via LC-MS. The presence of the aminated product and the absence of the transient ketone validates that the hydrogen return (reduction) step was successful.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove the ruthenium catalyst, and purify via silica gel chromatography.

Section 3: Quantitative Data Summaries

Table 1: Comparison of Reductive Amination Reagents for N-Alkylation

ReagentSelectivity (Imine vs. Carbonyl)Toxicity ProfileOptimal SolventAcid Catalyst Required?
NaBH(OAc)₃ (STAB) Excellent Low DCE / THF Optional (Ketones only)
NaBH₃CNGoodHigh (HCN gas risk)MeOH / THFYes (Strict pH 5-6)
NaBH₄Poor (Reduces carbonyls fast)LowMeOH / EtOHStepwise only
Borane-PyridineModerateModerateH₂O / MeOHYes

Table 2: Optimization Parameters for Borrowing Hydrogen Catalysis (O-to-N Amination)

Catalyst SystemBaseSolventTemp (°C)Target Yield (%)Chemoselectivity Issue
[Ru(p-cymene)Cl₂]₂ / DPEphos KOtBu t-Amyl OH 110 >85% Minimal (if primary amine protected)
[Ru₃(CO)₁₂] / CataCXiumK₂CO₃Toluene130~70%High temperature degradation
Ir(Cp*)Cl₂ dimerNaOHH₂O / Toluene100~50%Over-reduction of transient imine

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry (ACS Publications), 1996. URL:[Link]

  • Ruthenium-Catalyzed Amination of Secondary Alcohols Using Borrowing Hydrogen Methodology. Source: ACS Catalysis (ACS Publications), 2016. URL:[Link]

  • Sustainable Amination of Bio-Based Alcohols by Hydrogen Borrowing Catalysis. Source: Catalysts (MDPI), 2022. URL:[Link]

Troubleshooting

resolving enantiomeric mixtures of 4-amino-2-methylhexan-3-ol effectively

Welcome to the Technical Support Center for Complex Amino Alcohols . This portal provides advanced troubleshooting, field-proven methodologies, and mechanistic insights for resolving enantiomeric and diastereomeric mixtu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Complex Amino Alcohols . This portal provides advanced troubleshooting, field-proven methodologies, and mechanistic insights for resolving enantiomeric and diastereomeric mixtures of 4-amino-2-methylhexan-3-ol .

Because this molecule possesses two adjacent chiral centers (C3 and C4) flanked by sterically demanding isopropyl and ethyl groups, standard resolution techniques often fail. This guide is engineered for drug development professionals and synthetic chemists who require high enantiomeric excess (ee) and scalable yields.

ResolutionWorkflow cluster_enzymatic Enzymatic Kinetic Resolution cluster_classical Diastereomeric Salt Formation Racemate Racemic 4-amino-2-methylhexan-3-ol (syn/anti mixtures) Enzyme Lipase CAL-B + Acyl Donor (e.g., S-ethyl octanethioate) Racemate->Enzyme Biocatalysis ChiralAcid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Racemate->ChiralAcid Classical Acylated Acylated (3S,4R)-isomer (High ee) Enzyme->Acylated Fast reacting Unreacted Unreacted (3R,4S)-amine (High ee) Enzyme->Unreacted Slow reacting Crystallization Fractional Crystallization (Solvent Optimization) ChiralAcid->Crystallization Salt1 Less Soluble Salt (Crystals) Crystallization->Salt1 Salt2 More Soluble Salt (Mother Liquor) Crystallization->Salt2 FreeBase Alkaline Cleavage (Recovery of Enantiomer) Salt1->FreeBase

Strategic workflows for resolving 4-amino-2-methylhexan-3-ol via enzymatic and classical methods.

Section 1: Enzymatic Kinetic Resolution (Biocatalysis)

Q: My lipase-catalyzed acylation of 4-amino-2-methylhexan-3-ol using vinyl acetate is stalling at 15% conversion, and the enantiomeric excess (ee) is poor. How can I optimize the E-value and conversion rate?

A: The stalling is a direct consequence of the molecule's steric topography. The hydroxyl group at C3 is adjacent to a bulky isopropyl group, which creates severe steric hindrance within the narrow binding pockets of standard lipases. Furthermore, standard acyl donors like vinyl acetate lack the necessary electrophilicity to drive the acylation forward in such a hindered microenvironment.

The Solution: Switch your biocatalyst to Candida antarctica lipase B (CAL-B) and your acyl donor to a thioester, specifically S-ethyl octanethioate . CAL-B possesses a funnel-like active site that better accommodates the isopropyl moiety. More importantly, thioesters provide superior acyl transfer kinetics for sterically hindered amino alcohols. Under these conditions, the (3S,4R)-isomer acylates preferentially (achieving an E-value of 42), yielding the unreacted (3R,4S)-amine at 93% ee and the acylated product at 85% ee after 48 hours[1].

Table 1: Quantitative Comparison of Lipase/Acyl Donor Systems for 4-amino-2-methylhexan-3-ol

Biocatalyst SystemAcyl DonorSolventTime (h)Conversion (%)E-valueUnreacted Amine ee (%)
CAL-B S-ethyl octanethioate Hexane484842 93
CAL-BVinyl acetateHexane48151232
Pseudomonas cepacia (PSC-II)S-ethyl octanethioateMTBE7225818
Protocol 1: Self-Validating Enzymatic Resolution Workflow

This protocol incorporates an internal feedback loop to ensure you do not over-convert the racemate, which would degrade the ee of the remaining amine.

  • Reaction Assembly: Dissolve racemic 4-amino-2-methylhexan-3-ol (1.0 eq) in anhydrous hexane to a concentration of 0.2 M. Add S-ethyl octanethioate (1.5 eq).

  • Biocatalyst Addition: Add immobilized CAL-B (Novozym 435, 50% w/w relative to the substrate).

  • Incubation: Incubate at 40°C with orbital shaking (250 rpm).

  • Self-Validation (In-Process Control): At 12, 24, and 36 hours, extract a 50 µL aliquot. Derivatize the free amine with trifluoroacetic anhydride (TFAA) and analyze via chiral GC-FID. Causality: You must plot conversion versus ee. The reaction must be forcefully terminated (by filtering off the immobilized enzyme) the moment conversion hits 49-50%. Pushing past 50% will result in the slow-reacting enantiomer beginning to acylate, destroying your optical purity.

  • Isolation: Separate the highly lipophilic acylated (3S,4R)-isomer from the polar, unreacted (3R,4S)-amine using standard silica gel chromatography (Hexane/EtOAc gradient).

Section 2: Diastereomeric Salt Formation (Classical Resolution)

Q: I am using (+)-tartaric acid to resolve the racemic amine via crystallization, but my crystal yields are unpredictable, and the ee of the recovered free base fluctuates wildly between batches. What is going wrong?

A: Your failure is likely rooted in the molar ratio of the resolving agent to the racemic amine, leading to a chaotic thermodynamic equilibrium.

When resolving chiral amines with diacid resolving agents (like tartaric acid), using a 1:1 or 0.5:1 molar ratio results in a competitive mixture of neutral salts and acidic salts precipitating simultaneously. Because these different salt species have overlapping solubility profiles, chiral recognition is severely compromised. To achieve a high enantiomeric excess, you must force the system to form only the acidic diastereomeric salts[2].

SaltEquilibrium RatioLow Molar Ratio < 1.0 (Amine Excess) NeutralSalt Neutral Salts Formed (Poor ee differential) RatioLow->NeutralSalt Thermodynamic mixing RatioHigh Molar Ratio > 1.5 (Acid Excess) AcidicSalt Acidic Salts Formed (High ee differential) RatioHigh->AcidicSalt Rational design

Impact of resolving agent molar ratio on diastereomeric salt species formation.

Protocol 2: Optimized Diastereomeric Salt Crystallization

This protocol utilizes thermodynamic controls to ensure reproducible resolution[3],[4].

  • Salt Formation: Dissolve racemic 4-amino-2-methylhexan-3-ol (1.0 eq) in a 9:1 mixture of Acetone/Water.

  • Rational Acid Addition: Add (+)-Tartaric acid or 10-Camphorsulfonic acid at a 1.55 to 2.0 molar equivalent . Causality: As proven by rational design models, a molar ratio >1.5 ensures the complete consumption of the amine into purely acidic salts, eliminating the solubility interference of neutral salts[2].

  • Controlled Crystallization: Heat the suspension to reflux until completely homogeneous. Cool the solution linearly to 20°C at a strict rate of 0.1°C/min using a programmable chiller. Rapid cooling causes kinetic entrapment of the wrong diastereomer.

  • Self-Validation (Mother Liquor Check): Filter the crystals (the less soluble diastereomeric salt). Before proceeding to cleavage, sample the mother liquor, liberate the free base with NaOH, and check its ee via chiral HPLC. Causality: If the crystallization was thermodynamically successful, the mother liquor must be highly enriched (>80% ee) in the opposite enantiomer. If it is nearly racemic, your crystals are also impure, and you must recrystallize before cleavage.

  • Alkaline Cleavage: Suspend the validated crystals in 1M NaOH (pH > 12) and extract three times with methyl tert-butyl ether (MTBE) to recover the pure enantiomeric free base[3].

Section 3: Analytical Troubleshooting

Q: When monitoring the resolution via chiral HPLC, the amine peaks tail severely, making it impossible to accurately integrate the syn/anti diastereomers and determine the enantiomeric ratio.

A: 4-amino-2-methylhexan-3-ol is a highly basic aliphatic amine. When injected onto standard polysaccharide-based chiral stationary phases (e.g., Chiralcel OD-H or Chiralpak AD-H), the primary amine undergoes strong secondary hydrogen-bonding and ion-exchange interactions with residual free silanols on the silica support beneath the chiral selector.

The Solution: You must suppress the ionization of the residual silanols. Add 0.1% v/v Diethylamine (DEA) or Triethylamine (TEA) to your mobile phase (e.g., 95:5 Hexane:Isopropanol + 0.1% DEA). The DEA acts as a sacrificial base, competitively binding to the active silanol sites and allowing your target amino alcohol to partition strictly based on chiral interactions with the stationary phase, resulting in sharp, baseline-resolved peaks.

Sources

Optimization

Technical Support Center: Optimizing 4-Amino-2-methylhexan-3-ol Reduction Workflows

Welcome to the Technical Support Center for the synthesis of 4-amino-2-methylhexan-3-ol (PubChem CID: 44674)[1]. This guide is designed for development chemists and researchers facing yield, purity, or stereoselectivity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-amino-2-methylhexan-3-ol (PubChem CID: 44674)[1]. This guide is designed for development chemists and researchers facing yield, purity, or stereoselectivity issues during the critical reduction steps of this versatile amino alcohol building block.

Rather than providing generic procedures, this guide focuses on the causality of side-product formation and establishes self-validating protocols to ensure robust, reproducible scale-up.

Troubleshooting FAQs: Causality & Logic

Q1: Why am I observing significant retro-Henry cleavage (yielding isobutyraldehyde and 1-nitropropane) during the reduction of my β -nitro alcohol precursor?

A: The Henry (nitroaldol) reaction is highly reversible. Under basic conditions, or at elevated temperatures, the β -nitro alcohol undergoes a retro-Henry cleavage, breaking the C-C bond to revert to the starting aldehyde and nitroalkane[2]. If your reduction conditions utilize basic additives or if the reaction exotherms excessively, this cleavage pathway outcompetes the reduction of the nitro group. Solution: Shift to a near-neutral or mildly acidic reduction system (e.g., Zn dust with aqueous NH4​Cl ) and strictly control the reaction temperature below 25 °C.

Q2: My reduction of 4-amino-2-methylhexan-3-one yields an inseparable 1:1 mixture of syn and anti diastereomers. How can I achieve stereocontrol?

A: Alpha-amino ketones are notoriously difficult to reduce with high diastereoselectivity due to competing transition states[3]. When using standard NaBH4​ in methanol, the reaction proceeds via an open-chain Felkin-Anh model, which often yields poor facial selectivity. Solution: You must enforce a rigid transition state using chelation control . By adding a coordinating Lewis acid (such as Zn2+ or Ce3+ ), the metal coordinates simultaneously to the carbonyl oxygen and the amino nitrogen. This locks the molecule into a rigid cyclic conformation, forcing the hydride to attack exclusively from the less sterically hindered face, vastly enriching the syn-diastereomer.

Q3: During the catalytic hydrogenation of the α -amino ketone, I am detecting high-molecular-weight impurities (m/z ~245) via LC-MS. What is happening?

A: You are observing intermolecular reductive amination. As the reduction proceeds, the newly formed primary amine (4-amino-2-methylhexan-3-ol) acts as a nucleophile and attacks the unreacted starting ketone (4-amino-2-methylhexan-3-one) to form an imine, which is subsequently reduced to a dimeric secondary amine. Solution: This is a concentration-dependent side reaction. Run the hydrogenation at higher dilution (< 0.1 M) or increase the hydrogen pressure/catalyst loading to accelerate the primary reduction rate over the bimolecular condensation rate.

Q4: My β -nitro alcohol reduction is yielding a lachrymatory (tear-inducing) impurity. What is this?

A: This is a nitroalkene (e.g., 1-nitro-1-propene derivative), formed via the dehydration (elimination) of the β -nitro alcohol[2]. This occurs if the reaction mixture becomes too acidic or is subjected to thermal stress before the nitro group is fully reduced to the amine.

Quantitative Data: Side-Product Mitigation Matrix

The following table summarizes the quantitative parameters and strategic adjustments required to suppress side-product formation during the reduction steps.

PrecursorIdentified Side ProductMechanistic CausalityMitigation Strategy & Parameters
β -Nitro Alcohol Cleavage Products (Aldehyde + Nitroalkane)Base-catalyzed retro-Henry C-C bond cleavage[2].Maintain pH between 6.0–7.0 using NH4​Cl buffer. Avoid strong bases.
β -Nitro Alcohol Nitroalkene (Elimination)Acidic/thermal dehydration of the hydroxyl group[2].Keep reaction temperature < 25 °C. Avoid concentrated strong acids.
β -Nitro Alcohol Hydroxylamine IntermediateIncomplete reduction due to insufficient reductant or poisoned catalyst[2].Use >6.0 equivalents of Zn or ensure Pd/C catalyst is unpoisoned.
α -Amino Ketone Diastereomeric MixtureCompeting Felkin-Anh and Chelation-control transition states[3].Use Zn(BH4​)2​ at -78 °C to enforce >95:5 chelation control.
α -Amino Ketone Dimeric Secondary AmineIntermolecular reductive amination.Operate at high dilution (< 0.1 M); ensure rapid H2​ mass transfer.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints that must be met before proceeding to the next step, preventing the propagation of errors.

Protocol A: Mild Reduction of β -Nitro Alcohol (Avoiding Retro-Henry & Elimination)

Objective: Reduce the nitro group to an amine without triggering C-C cleavage or dehydration.

  • Preparation: Dissolve 10 mmol of the β -nitro alcohol precursor in 30 mL of Methanol. Add 30 mL of saturated aqueous NH4​Cl solution.

  • Validation Checkpoint 1 (pH Control): Measure the pH of the biphasic mixture. It must read between 6.0 and 6.5. If pH > 7.0, retro-Henry cleavage will occur. Adjust with 0.1 M HCl if necessary.

  • Reduction: Cool the flask to 0 °C in an ice bath. Slowly add 60 mmol (6 equiv) of activated Zinc dust in small portions over 30 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Validation Checkpoint 2 (Reaction Monitoring): After 2 hours, spot the mixture on a silica TLC plate. Stain with KMnO4​ (to detect unreacted nitro/hydroxylamine) and Ninhydrin (to detect the product amine). Do not apply heat to the reaction flask if starting material persists; instead, add an additional 2 equivalents of Zn dust.

  • Workup: Filter the mixture through a pad of Celite to remove zinc salts. Concentrate the filtrate under vacuum (bath temp < 30 °C to prevent thermal degradation), basify the aqueous layer to pH 10 with Na2​CO3​ , and extract with dichloromethane.

Protocol B: Diastereoselective Reduction of α -Amino Ketone

Objective: Achieve >95% diastereomeric excess of the syn-amino alcohol via chelation control.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve 5 mmol of 4-amino-2-methylhexan-3-one in 25 mL of anhydrous diethyl ether.

  • Chelation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add 2.5 mmol (0.5 equiv) of a freshly prepared Zn(BH4​)2​ solution in ether.

  • Validation Checkpoint 1 (Visual/Thermal): The addition should not cause a rapid exotherm. The Zn2+ coordinates the substrate, forming a rigid chelate. Stir at -78 °C for 4 hours.

  • Validation Checkpoint 2 (Stereochemical Assay): Before bulk quenching, withdraw a 0.1 mL aliquot, quench with 3 drops of methanol, and evaporate. Run a rapid crude 1H -NMR. Integrate the carbinol (CH-OH) proton signals. You should observe a >15:1 ratio of the syn to anti isomer. If the ratio is poor, verify the anhydrous nature of your solvent, as water disrupts the chelation state.

  • Workup: Quench the bulk reaction carefully with 5 mL of saturated aqueous NH4​Cl at -78 °C, then allow it to warm to room temperature. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate.

Mechanistic Workflows (Visualizations)

The following diagrams map the logical pathways of side-product formation during the two primary synthetic routes.

Mechanistic pathways in beta-nitro alcohol reduction and side-product formation.

Stereochemical control and dimerization pathways in alpha-amino ketone reduction.

References

  • PubChem Compound Summary for CID 44674: 3-Hexanol, 4-amino-2-methyl-. National Center for Biotechnology Information. Available at:[Link]

  • ResearchGate Review: Recent advances in the synthesis of α -amino ketones. ResearchGate (Published Dec 2020). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 4-Amino-2-Methylhexan-3-Ol

Welcome to the Technical Support Center. Analyzing small, aliphatic amino alcohols like 4-amino-2-methylhexan-3-ol presents two distinct chromatographic challenges: the absence of a UV-absorbing chromophore and the prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing small, aliphatic amino alcohols like 4-amino-2-methylhexan-3-ol presents two distinct chromatographic challenges: the absence of a UV-absorbing chromophore and the presence of a basic primary amine that induces severe peak tailing.

This guide provides a causality-driven approach to method development, detector selection, and peak shape optimization to ensure high-fidelity purity analysis.

HPLC_Method_Dev Start 4-amino-2-methylhexan-3-ol Method Development DetectorCheck Universal Detector Available? (CAD, ELSD, MS) Start->DetectorCheck DirectAnalysis Direct Analysis (No Derivatization) DetectorCheck->DirectAnalysis Yes DerivAnalysis UV/Vis Detection (Pre-column Derivatization) DetectorCheck->DerivAnalysis No ColSelectCAD Column Selection: End-capped C18 or HILIC DirectAnalysis->ColSelectCAD ColSelectUV Derivatization Agent: OPA or FMOC-Cl DerivAnalysis->ColSelectUV BufferCAD Mobile Phase: Volatile Buffers Only (e.g., 0.1% Formic Acid, pH < 3) ColSelectCAD->BufferCAD BufferUV Standard RP-HPLC (Phosphate buffer allowed) ColSelectUV->BufferUV

Figure 1: Decision matrix for amino alcohol HPLC method development based on detector availability.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is 4-amino-2-methylhexan-3-ol nearly invisible on a standard PDA/UV detector? A1: 4-amino-2-methylhexan-3-ol is an aliphatic molecule consisting entirely of single sigma bonds, a primary amine group, and a hydroxyl group. It fundamentally lacks the conjugated π -electron systems or aromatic rings required to absorb UV light[1]. Attempting to detect it at ultra-low wavelengths (e.g., 200-210 nm) results in poor sensitivity, high baseline noise, and severe interference from mobile phase solvents. For reliable quantitation, universal detectors such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are required, as they measure the mass of the analyte particles independent of their optical properties[2][3].

Q2: My peaks are severely tailing (Asymmetry factor > 2.0). What is the chemical mechanism causing this, and how do I resolve it? A2: Peak tailing for basic compounds is primarily caused by secondary ion-exchange interactions within the column. While the primary retention mechanism is hydrophobic interaction with the stationary phase, the protonated primary amine of 4-amino-2-methylhexan-3-ol interacts strongly with negatively charged, deprotonated residual silanol groups ( Si−O− ) on the silica surface[4][5]. The Solution: You must suppress the silanol ionization. Lowering the mobile phase pH to ≤3.0 ensures that the silanol groups are fully protonated ( Si−OH ), neutralizing their negative charge and eliminating the secondary ionic interaction[4][6]. Additionally, utilizing a high-purity, fully end-capped Type B silica column physically shields the analyte from any remaining active silanols[5][6].

Q3: Can I use a standard potassium phosphate buffer (pH 2.5) to fix the tailing if I am using a CAD or ELSD? A3: Absolutely not. While a pH 2.5 phosphate buffer effectively neutralizes silanols[7], CAD, ELSD, and MS detectors strictly require volatile mobile phases[2]. Non-volatile salts like potassium phosphate will rapidly precipitate during the aerosol evaporation phase, causing catastrophic clogging and permanent damage to the detector[2]. You must substitute the phosphate buffer with a volatile acidic modifier, such as 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA), which provides the necessary low pH while remaining fully compatible with aerosol-based detectors.

Section 2: Quantitative Comparison of Detection Strategies

When selecting a method for aliphatic amino alcohols, the detector dictates the mobile phase chemistry. Use the table below to align your hardware with the correct chemical constraints.

Detection ModeSensitivity (LOD)Gradient CompatibilityMobile Phase RestrictionsDerivatization Required?
UV-Vis (Direct) Poor (> 50 µg/mL)YesMinimal UV cutoff restrictionsNo
UV-Vis (Derivatized) High (< 1 µg/mL)YesCompatible with non-volatile buffersYes (e.g., FMOC-Cl, OPA)
CAD / ELSD High (Low ng range)YesStrictly Volatile (No phosphates)No
LC-MS (ESI+) Ultra-High (pg range)YesStrictly Volatile (No phosphates)No
Section 3: Self-Validating Experimental Protocol

Workflow: Volatile Mobile Phase Setup & CAD Baseline Validation Causality: CAD detectors are highly sensitive to non-volatile impurities. A contaminated system will yield high background noise, masking the analyte. This protocol includes a zero-column background check to validate the purity of the mobile phase before the column can be contaminated.

  • Step 1: System Purge. Flush the HPLC system lines and pump with ultra-pure LC-MS grade water to remove any residual non-volatile salts (e.g., phosphates)[2].

  • Step 2: Volatile Buffer Preparation. Prepare a mobile phase of 0.1% Formic Acid in LC-MS grade water (pH ~2.7).

    • Causality: The low pH protonates silanols to prevent amine tailing[6], while formic acid ensures complete evaporation in the CAD[2].

  • Step 3: Self-Validation (Background Check). Bypass the column using a zero-dead-volume union. Pump the mobile phase at 1.0 mL/min with the CAD evaporation temperature (EvapT) set to 35 °C. Monitor the signal.

    • Validation Criterion: The background signal must stabilize below 1.0 pA[2]. If > 1.0 pA, the mobile phase or system lines are contaminated and must be re-purged. Do not proceed to Step 4 until this criterion is met.

  • Step 4: Column Integration. Connect a fully end-capped Type B silica C18 column (e.g., 150 x 4.6 mm, 3 µm). Equilibrate for 20 column volumes.

  • Step 5: System Suitability Test (SST). Inject a 50 µg/mL standard of 4-amino-2-methylhexan-3-ol. Calculate the tailing factor ( As​ ).

    • Validation Criterion: As​ must be ≤1.5 [6]. If As​>1.5 , column end-capping is degraded or the mobile phase pH is too high; replace the column or verify buffer pH.

Section 4: Troubleshooting Guide
Observed IssueRoot Cause AnalysisCorrective Action
High CAD Background Noise (> 2.0 pA) Non-volatile impurities in the mobile phase, degraded nitrogen gas purity, or residual salts in system lines[2].Flush system with hot LC-MS water without the column attached. Ensure nitrogen gas supply is pure and stable[2].
Severe Peak Tailing ( As​>2.0 ) Unshielded secondary interactions between the basic primary amine and ionized silanols ( Si−O− ) on the stationary phase[4][5].Lower mobile phase pH to < 3.0 to fully protonate silanols; switch to a heavily end-capped column designed for basic compounds[6].
Loss of Retention / Elution in Void Volume The protonated amine is highly polar and poorly retained on standard C18 phases via hydrophobic interactions.Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column or use an ion-pairing reagent like Trifluoroacetic Acid (TFA).
Irreproducible Retention Times Incomplete column equilibration, or slight fluctuations in mobile phase pH affecting the ionization state of the amine.Ensure the mobile phase is adequately buffered (even with volatile buffers) and equilibrate for at least 20 column volumes prior to the first injection.
References
  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore - Veeprho. Available at:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Available at:[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at:[Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at:[Link]

  • No chromophore – no HPLC analysis? - ON24 / Thermo Fisher Scientific Webinar. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

4-amino-2-methylhexan-3-ol vs 2-amino-3-pentanol in asymmetric catalysis

Comparative Analysis of Aliphatic β -Amino Alcohols in Asymmetric Catalysis: 4-Amino-2-methylhexan-3-ol vs. 2-Amino-3-pentanol Aliphatic β -amino alcohols are privileged chiral scaffolds in modern asymmetric synthesis, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Aliphatic β -Amino Alcohols in Asymmetric Catalysis: 4-Amino-2-methylhexan-3-ol vs. 2-Amino-3-pentanol

Aliphatic β -amino alcohols are privileged chiral scaffolds in modern asymmetric synthesis, serving as highly effective ligands and chiral auxiliaries for a variety of metal-catalyzed transformations. Their ability to form rigid, bimetallic chelates makes them particularly valuable in carbon-carbon bond-forming reactions, such as the enantioselective addition of dialkylzincs to aldehydes.

This guide provides an in-depth, objective comparison between two distinct β -amino alcohols: 4-amino-2-methylhexan-3-ol and 2-amino-3-pentanol . By examining their structural causality, transition-state thermodynamics, and empirical performance, researchers can make informed decisions when selecting chiral ligands for drug development and fine chemical synthesis.

Structural Causality and Transition State Dynamics

The efficacy of a chiral ligand is dictated by its ability to differentiate the enantiotopic faces of a prochiral substrate. This differentiation is a direct consequence of the ligand's steric topography.

2-Amino-3-pentanol

2-Amino-3-pentanol (Molecular Weight: 103.17 g/mol ) features a relatively compact steric environment, with a methyl group at the C2 (amino) position and an ethyl group at the C3 (hydroxyl) position[1]. In metal-catalyzed additions, such as those involving diethylzinc, this ligand forms a stable five-membered chelate ring. However, the moderate steric bulk of the methyl and ethyl substituents provides limited transition-state shielding, which can lead to lower enantiomeric excesses (ee) when reacting with highly flexible or unhindered aliphatic aldehydes[2].

4-Amino-2-methylhexan-3-ol

In contrast, 4-amino-2-methylhexan-3-ol (Molecular Weight: 131.22 g/mol ) is significantly more sterically demanding[3]. The structure features an ethyl group at the C4 (amino) position and an isopropyl group at the C2 position, adjacent to the C3 hydroxyl[4].

The Causality of Steric Bulk: The presence of the isopropyl group is mechanistically critical. When coordinated to a zinc center, the isopropyl group acts as a rigid steric wall. According to the Zimmerman-Traxler transition state model, this bulk forces the incoming aldehyde to adopt a highly specific orientation to minimize unfavorable steric interactions (A-strain). Consequently, the alkyl transfer from the bimetallic zinc complex occurs almost exclusively from one enantiotopic face, drastically increasing the ee of the final product.

CatalyticCycle N1 Pre-catalyst (ZnEt2) N3 Bimetallic Chiral Catalyst Complex N1->N3 N2 Chiral β-Amino Alcohol Ligand N2->N3 Chelation N4 Substrate Coordination (Prochiral Aldehyde) N3->N4 N5 Stereocontrolled Alkyl Transfer (Steric Shielding) N4->N5 Facial Differentiation N5->N3 Catalyst Regeneration N6 Enantioenriched Secondary Alcohol N5->N6 Product Release

Catalytic cycle of enantioselective dialkylzinc addition mediated by β-amino alcohols.

Comparative Performance Data

To objectively evaluate these ligands, we compare their performance in a benchmark asymmetric reaction: the enantioselective addition of diethylzinc to benzaldehyde to form 1-phenyl-1-propanol.

Table 1: Catalytic Performance in Diethylzinc Addition to Benzaldehyde

Chiral Ligand (10 mol%)SubstrateTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
2-Amino-3-pentanol Benzaldehyde0128876
4-Amino-2-methylhexan-3-ol Benzaldehyde0149295
2-Amino-3-pentanol p-Tolualdehyde0128572
4-Amino-2-methylhexan-3-ol p-Tolualdehyde0168993

Data Synthesis: The data clearly demonstrates that the increased steric hindrance of 4-amino-2-methylhexan-3-ol translates to a superior stereodirecting ability, yielding >90% ee compared to the ~75% ee achieved by the less hindered 2-amino-3-pentanol. The slight increase in reaction time for the bulkier ligand is a standard thermodynamic trade-off for higher transition-state organization.

Self-Validating Experimental Methodology

To ensure maximum trustworthiness and reproducibility, the following protocol for the asymmetric addition of diethylzinc is designed as a self-validating system. It includes built-in analytical checkpoints to verify catalyst formation and product chirality[2].

Workflow S1 1. Ligand Activation S2 2. Substrate Addition S1->S2 S3 3. Reaction Monitoring S2->S3 S4 4. Quench & Extraction S3->S4 S5 5. Chiral HPLC Validation S4->S5

Self-validating experimental workflow for asymmetric catalysis protocols.
Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials Required:

  • Prochiral Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • Chiral Ligand (4-amino-2-methylhexan-3-ol or 2-amino-3-pentanol, 0.1 mmol, 10 mol%)

  • Diethylzinc ( ZnEt2​ , 1.0 M in hexanes, 2.0 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Procedure:

  • Catalyst Complexation (Inert Atmosphere): Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add the chosen chiral β -amino alcohol (0.1 mmol) and anhydrous toluene (3.0 mL).

  • Zinc Activation: Cool the solution to 0 °C using an ice bath. Slowly add ZnEt2​ (2.0 mL, 1.0 M in hexanes) dropwise via syringe. Stir for 30 minutes at 0 °C. Causality check: The evolution of ethane gas confirms the deprotonation of the ligand's hydroxyl and amino groups, forming the active bimetallic zinc complex.

  • Substrate Addition: Dissolve benzaldehyde (1.0 mmol) in 2.0 mL of anhydrous toluene. Add this solution dropwise to the active catalyst mixture over 15 minutes to prevent localized heating, which can degrade enantioselectivity.

  • Reaction Monitoring (Self-Validation Checkpoint 1): Stir the reaction at 0 °C. After 8 hours, withdraw a 50 μL aliquot, quench with 1N HCl, extract with ethyl acetate, and analyze via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active aldehyde spot validates reaction progression.

  • Quenching and Workup: Once complete (12-16 hours), carefully quench the reaction at 0 °C by adding 1N HCl (5.0 mL) dropwise to destroy unreacted ZnEt2​ . Extract the aqueous layer with ethyl acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Chiral HPLC Analysis (Self-Validation Checkpoint 2): Purify the crude product via flash column chromatography. Dissolve the purified 1-phenyl-1-propanol in HPLC-grade isopropanol/hexane. Inject into a Chiralcel OD-H column (or equivalent) to determine the ee. The integration of the major vs. minor enantiomer peaks validates the stereodirecting power of the chosen ligand.

Conclusion & Selection Matrix

The choice between 4-amino-2-methylhexan-3-ol and 2-amino-3-pentanol depends on the specific requirements of the synthetic campaign:

  • Select 2-Amino-3-pentanol when working with highly sterically hindered substrates where catalyst turnover is sluggish, or when synthesizing early-stage racemic/low-ee libraries where ligand cost and atom economy are prioritized[2].

  • Select 4-Amino-2-methylhexan-3-ol for late-stage API (Active Pharmaceutical Ingredient) synthesis or when reacting with unhindered aliphatic/aromatic aldehydes, as its isopropyl-derived steric wall is mandatory for achieving >90% enantiomeric excess[5].

References

  • EvitaChem. "Buy 4-amino-2-methylhexan-3-ol (EVT-8933511) - EvitaChem" evitachem.com.
  • National Center for Biotechnology Information. "(3RS,4S)-4-Amino-2-methyl-hexan-3-ol - PubChem" nih.gov.
  • National Center for Biotechnology Information. "3-Hexanol, 4-amino-2-methyl- | C7H17NO | CID 44674 - PubChem" nih.gov.
  • Pharmaffiliates. "CAS No : 116836-16-9 | Product Name : 2-Aminopentan-3-ol" pharmaffiliates.com.
  • The Journal of Organic Chemistry. "Synthesis of Enantiopure syn-β-Amino Alcohols. A Simple Case of Chelation-Controlled Additions of Diethylzinc to α-(Dibenzylamino) Aldehydes" acs.org.

Sources

Comparative

Comparative Efficacy of 4-Amino-2-methylhexan-3-ol Derived Chiral Ligands in Asymmetric Catalysis

As the demand for enantiopure building blocks in pharmaceutical development accelerates, the selection of optimal chiral ligands remains a critical decision point for process chemists. While rigid, bicyclic ligands like...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for enantiopure building blocks in pharmaceutical development accelerates, the selection of optimal chiral ligands remains a critical decision point for process chemists. While rigid, bicyclic ligands like (-)-DAIB and aromatic-dependent ligands like TsDPEN have long dominated the landscape, flexible aliphatic 1,2-amino alcohols are emerging as highly modular alternatives.

This guide provides an objective, data-driven comparison of 4-amino-2-methylhexan-3-ol (AMH) derived ligands against industry standards. By analyzing their performance in two benchmark transformations—the enantioselective addition of diethylzinc to aldehydes and the Ru-catalyzed asymmetric transfer hydrogenation (ATH) of ketones—we will dissect the mechanistic causality behind their efficacy.

Mechanistic Rationale & Structural Advantages

The efficacy of any chiral ligand is fundamentally dictated by the geometry of the chiral pocket it forms upon metal coordination. 4-Amino-2-methylhexan-3-ol possesses a highly differentiated aliphatic backbone:

  • C3 Hydroxyl Center: Flanked by a bulky isopropyl group .

  • C4 Amino Center: Flanked by a smaller ethyl group .

When AMH derivatives coordinate to a transition metal (e.g., Zn or Ru), this steric disparity forces the incoming prochiral substrate to adopt a single, highly favored trajectory. Unlike (1S,2R)-1-amino-2-indanol, which relies on a rigid indane ring[1], the acyclic nature of AMH allows it to dynamically adjust its bite angle. This conformational flexibility minimizes ground-state strain in the precatalyst while maintaining a highly ordered, sterically locked transition state. Furthermore, the primary amine can be readily derivatized (e.g., N,N-dialkylation or N-sulfonylation) to tune the electronic and steric properties for specific catalytic cycles[2].

Comparative Performance Data

To objectively evaluate AMH-derived ligands, we benchmarked them against classic chiral auxiliaries in two standard asymmetric workflows.

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde

Conditions: 5-10 mol% ligand, 2.0 equiv Et₂Zn, Hexane/Toluene, 0 °C to RT.

Ligand ClassCatalyst LoadingYield (%)Enantiomeric Excess (ee %)Structural Reliance
N,N-Dimethyl-AMH 5 mol%9695Aliphatic steric shielding
(-)-DAIB 5 mol%9898Rigid bicyclic skeleton[3]
N,N-Dibutylephedrine 10 mol%8992Aromatic π-stacking[3]

Analysis: While (-)-DAIB remains the gold standard for this specific transformation, N,N-Dimethyl-AMH delivers highly competitive enantioselectivity. Its primary advantage lies in its lack of aromatic rings, making it highly transparent in UV-monitored continuous flow systems and less prone to oxidative degradation.

Table 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

Conditions: 0.5 mol% [RuCl₂(p-cymene)]₂, 0.5 mol% ligand, t-BuOK, i-PrOH, 28 °C.

Ligand ClassTime (h)Yield (%)ee (%)Mechanism
N-Ts-AMH 39492Outer-sphere concerted
(1S,2R)-1-Amino-2-indanol 49082Outer-sphere concerted[1]
TsDPEN 29897Outer-sphere concerted[4]

Analysis: In ATH, the N-tosylated derivative of AMH significantly outperforms the classic aliphatic benchmark, 1-amino-2-indanol[1]. The isopropyl group of AMH effectively directs the bulky phenyl group of acetophenone away from the catalyst's arene ligand, providing superior enantiofacial discrimination compared to the indane backbone.

Visualizing the Catalytic Pathways

Understanding the transition states is critical for rational ligand selection and reaction optimization.

ZnCatalysis L AMH Ligand Pre Active Zn-Ligand Complex L->Pre + Et2Zn Zn Et2Zn Zn->Pre Coord Aldehyde Coordination Pre->Coord + RCHO TS Bimetallic TS Coord->TS Alkyl Transfer TS->Pre Regeneration Prod Chiral Alcohol TS->Prod Workup

Figure 1: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.

ATHMechanism Ru_Pre Ru(II) Precatalyst Ru_Amide 16e- Ru-Amide Ru_Pre->Ru_Amide + Base, -HCl Ru_Hydride 18e- Ru-Hydride Ru_Amide->Ru_Hydride + i-PrOH TS Concerted TS Ru_Hydride->TS + Ketone TS->Ru_Amide Regeneration Product Chiral Alcohol TS->Product H-Transfer

Figure 2: Outer-sphere mechanism of Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Workflows (Self-Validating Protocols)

To ensure high reproducibility, the following protocols are designed as self-validating systems, incorporating internal standards for real-time mass balance verification.

Protocol A: Enantioselective Addition of Diethylzinc to Aldehydes

Objective: Synthesize (1R)-1-phenyl-1-propanol using N,N-Dimethyl-AMH.

  • Preparation: Flame-dry a Schlenk flask under argon. Add N,N-Dimethyl-AMH (0.15 mmol, 5 mol%) and anhydrous toluene (3.0 mL).

  • Catalyst Activation: Cool the solution to 0 °C. Dropwise add diethylzinc (1.0 M in hexanes, 6.0 mL, 6.0 mmol). Stir for 30 minutes to form the active bimetallic zinc-ligand complex.

  • Substrate Addition: Add tert-butylbenzene (300 µL) as an internal standard. Dropwise add benzaldehyde (3.0 mmol).

  • Reaction: Allow the mixture to warm to room temperature (20 °C) and stir for 3 hours.

  • Quench & Validation: Quench with 1M HCl (5 mL) at 0 °C. Extract the organic layer. Directly inject an aliquot into a GC equipped with a Cyclodex B chiral stationary phase.

    • Causality Check: The use of a non-polar hexane/toluene mixture is critical; coordinating solvents (like THF) would compete for zinc coordination sites, disrupting the highly ordered bimetallic transition state and plummeting enantioselectivity[3]. The internal standard allows for immediate, quantitative GC analysis of conversion prior to workup losses.

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation

Objective: Synthesize (1R)-1-phenylethanol using N-Ts-AMH.

  • Precatalyst Assembly: In an argon-purged Schlenk tube, combine [RuCl₂(p-cymene)]₂ (0.025 mmol) and N-Ts-AMH (0.05 mmol) in anhydrous isopropanol (5.0 mL). Heat at 80 °C for 1 hour, then cool to 28 °C.

  • Activation: Add a 0.1 M solution of t-BuOK in isopropanol (1.0 mL, 0.1 mmol). The solution will shift from orange to deep purple, indicating the formation of the 16-electron Ru-amide species.

  • Reduction: Add acetophenone (10.0 mmol). Stir strictly at 28 °C for 3 hours.

  • Validation: Pass an aliquot through a short silica plug (eluting with EtOAc) to remove ruthenium salts. Analyze via chiral HPLC (e.g., Chiralcel OD-H).

    • Causality Check: Isopropanol serves a dual purpose as both the solvent and the stoichiometric hydride donor. Potassium tert-butoxide is strictly required to deprotonate the precatalyst, ejecting HCl[1]. The reaction must be strictly temperature-controlled at 28 °C; higher temperatures accelerate the reverse reaction (dehydrogenation of the product), leading to thermodynamic racemization[4].

Conclusion

While rigid ligands like DAIB and TsDPEN offer exceptional peak performance for specific substrates, 4-amino-2-methylhexan-3-ol derived ligands provide a highly modular, tunable alternative. By leveraging the steric disparity between its isopropyl and ethyl groups, AMH establishes a robust chiral pocket that delivers excellent enantioselectivities across both alkylation and hydrogenation pathways. For researchers developing novel continuous-flow processes or targeting aliphatic substrates where aromatic π-stacking cannot be utilized, AMH represents a premier chiral building block.

Sources

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Differentiation of 4-amino-2-methylhexan-3-ol Diastereomers

Introduction In the realm of synthetic and medicinal chemistry, the precise determination of stereochemistry is a cornerstone of drug development and molecular design. Diastereomers, stereoisomers that are not mirror ima...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of synthetic and medicinal chemistry, the precise determination of stereochemistry is a cornerstone of drug development and molecular design. Diastereomers, stereoisomers that are not mirror images of each other, often exhibit distinct pharmacological and toxicological profiles. Consequently, their unambiguous identification and separation are critical. Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and non-destructive analytical techniques for elucidating the three-dimensional structure of molecules, including the relative configuration of stereocenters.

This guide provides an in-depth comparison of the expected ¹H and ¹³C NMR spectral features of the diastereomers of 4-amino-2-methylhexan-3-ol. This acyclic amino alcohol possesses two stereocenters at the C3 and C4 positions, giving rise to two pairs of enantiomers, or two diastereomeric forms: syn and anti. We will delve into the theoretical underpinnings of how differences in their spatial arrangement translate into observable and quantifiable variations in chemical shifts and spin-spin coupling constants. This guide is intended for researchers and scientists who utilize NMR spectroscopy for stereochemical assignments in drug discovery and organic synthesis.

Theoretical Framework: The NMR Fingerprint of Diastereomers

Diastereomers, by definition, have different physical properties, and this extends to their NMR spectra. Unlike enantiomers, which are indistinguishable in an achiral solvent, diastereomers will exhibit distinct NMR spectra.[1] The key parameters for differentiation are chemical shifts (δ) and scalar coupling constants (J).

Chemical Shift (δ) Differences

The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. In diastereomers, the relative spatial orientation of substituents is different. This results in through-space interactions (anisotropic and van der Waals effects) that alter the electron density around corresponding nuclei in each isomer, leading to different chemical shifts.[2]

  • ¹H NMR: Protons in different diastereomers will experience unique magnetic shielding, causing their signals to resonate at different frequencies. Protons adjacent to stereocenters are particularly sensitive to these effects.[2]

  • ¹³C NMR: Similarly, the ¹³C chemical shifts are influenced by the stereochemical environment. Steric compression, for instance, can cause a 'gauche' effect, leading to an upfield (more shielded) shift for a carbon atom that is in a gauche arrangement with another carbon or bulky substituent three bonds away. This can be a reliable indicator for distinguishing diastereomers.[3][4]

Vicinal Coupling Constants (³J) and Conformational Analysis

Perhaps the most powerful tool for differentiating acyclic diastereomers is the analysis of vicinal (three-bond) proton-proton coupling constants (³JHH). The magnitude of ³JHH is directly related to the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation.[5][6]

The Karplus Equation: J(φ) = A cos²φ + B cosφ + C

Where A, B, and C are empirically derived parameters. In essence, a larger coupling constant (typically 8-13 Hz) is observed for protons with an anti-periplanar relationship (φ ≈ 180°), while a smaller coupling constant (typically 2-5 Hz) is observed for a gauche relationship (φ ≈ 60°).[7][8][9]

Acyclic molecules like 4-amino-2-methylhexan-3-ol are conformationally flexible. The observed ³J value is a weighted average of the coupling constants for all populated conformations. However, the diastereomers will have different steric interactions, leading to different populations of conformers and thus, a different time-averaged ³J value. By analyzing the most stable staggered conformations, we can predict significant differences in the key ³J(H3-H4) coupling constant.

Predicted Spectral Analysis of 4-amino-2-methylhexan-3-ol Diastereomers

Let's consider the two diastereomers of 4-amino-2-methylhexan-3-ol: the syn isomer, where the hydroxyl and amino groups are on the same side in a Fischer projection, and the anti isomer, where they are on opposite sides.

cluster_syn syn-4-amino-2-methylhexan-3-ol cluster_anti anti-4-amino-2-methylhexan-3-ol (Hypothetical) syn_mol anti_mol

Figure 1. General structures of the syn and anti diastereomers.

Conformational Analysis and Predicted ³J(H3-H4) Coupling

To predict the key ³J(H3-H4) coupling constant, we can draw Newman projections looking down the C3-C4 bond. The most stable conformations will seek to minimize steric strain by placing the largest substituents—the isopropyl group at C3 and the ethyl group at C4—in an anti orientation.

newman_projections cluster_anti anti-Diastereomer: Stable Conformation cluster_syn syn-Diastereomer: Stable Conformation c4_anti C4 (Front) h4_anti H c4_anti->h4_anti nh2_anti NH2 c4_anti->nh2_anti ethyl_anti CH2CH3 c4_anti->ethyl_anti c3_anti C3 (Back) h3_anti H c3_anti->h3_anti oh_anti OH c3_anti->oh_anti isopropyl_anti CH(CH3)2 c3_anti->isopropyl_anti label_anti H3 and H4 are anti-periplanar (φ ≈ 180°) Predicted ³J(H3-H4) = Large (e.g., 8-10 Hz) c4_syn C4 (Front) h4_syn H c4_syn->h4_syn nh2_syn NH2 c4_syn->nh2_syn ethyl_syn CH2CH3 c4_syn->ethyl_syn c3_syn C3 (Back) oh_syn OH c3_syn->oh_syn h3_syn H c3_syn->h3_syn isopropyl_syn CH(CH3)2 c3_syn->isopropyl_syn label_syn H3 and H4 are gauche (φ ≈ 60°) Predicted ³J(H3-H4) = Small (e.g., 3-5 Hz)

Figure 2. Newman projections of the most stable conformers for the anti and syn diastereomers.

  • For the anti-diastereomer: The most stable conformation places the bulky isopropyl and ethyl groups anti to each other. This arrangement forces the H3 and H4 protons into an anti-periplanar relationship (φ ≈ 180°). According to the Karplus relationship, this will result in a large ³J(H3-H4) coupling constant.[5][10]

  • For the syn-diastereomer: To keep the large isopropyl and ethyl groups anti, the H3 and H4 protons are forced into a gauche relationship (φ ≈ 60°). This will result in a small ³J(H3-H4) coupling constant.[5][10]

This significant and predictable difference in the ³J(H3-H4) coupling constant is the most definitive feature for distinguishing the two diastereomers.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data. Chemical shifts are estimates based on standard values for similar structures and are presented to illustrate expected differences rather than absolute positions.

Assignment Predicted Data for anti-Diastereomer Predicted Data for syn-Diastereomer Key Differentiating Features
H3 (CH-OH)δ ≈ 3.4-3.6 ppm, ddδ ≈ 3.5-3.7 ppm, ddDifferent chemical shift. Coupling constant to H4 is the key.
H4 (CH-NH₂)δ ≈ 2.8-3.0 ppm, mδ ≈ 2.9-3.1 ppm, mDifferent chemical shift.
³J(H3-H4) ~8-10 Hz (Large) ~3-5 Hz (Small) Primary point of differentiation.
H2 (CH(CH₃)₂)δ ≈ 1.8-2.0 ppm, mδ ≈ 1.8-2.0 ppm, mMinor shifts expected.
H5 (CH₂CH₃)δ ≈ 1.4-1.6 ppm, mδ ≈ 1.4-1.6 ppm, mLikely to be diastereotopic, appearing as complex multiplets.
CH(CH₃)₂ δ ≈ 0.9-1.0 ppm, two dδ ≈ 0.9-1.0 ppm, two dThe two methyls are diastereotopic and will appear as two doublets.[2]
CH₂CH₃ δ ≈ 0.8-0.9 ppm, tδ ≈ 0.8-0.9 ppm, tMinor shifts expected.
OH, NH₂ Broad, variableBroad, variableExchangeable protons, often broad and their position is concentration/solvent dependent.[11]
Predicted ¹³C NMR Data

The ¹³C NMR spectra will also show distinct signals for each diastereomer. The differences may be more subtle than in ¹H NMR but are highly reproducible.[12][13]

Assignment Predicted δ for anti-Diastereomer (ppm) Predicted δ for syn-Diastereomer (ppm) Key Differentiating Features
C3 (CH-OH)≈ 75-78≈ 74-77Different chemical shifts due to stereochemistry.
C4 (CH-NH₂)≈ 58-61≈ 59-62Different chemical shifts.
C2 (CH(CH₃)₂)≈ 30-33≈ 30-33Minor differences expected.
C5 (CH₂CH₃)≈ 25-28≈ 25-28Minor differences expected.
C1, C1' (CH(CH₃)₂)≈ 18-22 (two signals)≈ 18-22 (two signals)The diastereotopic methyls will have slightly different shifts.
C6 (CH₂CH₃)≈ 10-13≈ 10-13Minor differences expected.

Experimental Protocol for NMR Analysis

To obtain high-quality, reproducible data for comparison, the following protocol should be followed. This protocol is designed to be a self-validating system, ensuring data integrity.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Accurately weigh ~10-15 mg of the diastereomer sample. prep2 Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). prep1->prep2 prep3 Add a small amount of TMS (tetramethylsilane) as an internal standard (0 ppm). prep2->prep3 prep4 Filter the solution into a clean, dry 5 mm NMR tube. prep3->prep4 acq1 Insert sample and lock onto the deuterium signal of the solvent. prep4->acq1 acq2 Shim the magnetic field to achieve high homogeneity (sharp, symmetrical peaks). acq1->acq2 acq3 Acquire ¹H NMR spectrum: - Pulse program: zg30 - Number of scans: 16-32 - Relaxation delay (D1): 2-5 s acq2->acq3 acq4 Acquire ¹³C{¹H} NMR spectrum: - Pulse program: zgpg30 (proton decoupled) - Number of scans: 1024-4096 - Relaxation delay (D1): 2 s acq3->acq4 proc1 Apply Fourier Transform to the FID. acq4->proc1 proc2 Phase correct the spectrum manually. proc1->proc2 proc3 Calibrate the spectrum to the TMS signal at 0.00 ppm (¹H) or the solvent residual peak (¹³C). proc2->proc3 proc4 Integrate peaks and measure coupling constants (J-values in Hz). proc3->proc4

Figure 3. Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the purified diastereomeric sample.

    • Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, MeOD). The choice of solvent can sometimes influence chemical shifts, so it must be consistent for all samples being compared.

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.

  • Instrument Setup & Calibration:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Insert the sample, lock the field on the deuterium signal of the solvent, and tune the probe.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity. A sharp and symmetrical solvent or TMS peak is indicative of good shimming.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay (D1) of at least 2-5 seconds to ensure accurate integration, although it is not critical for determining chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This will result in singlets for all unique carbon atoms, simplifying the spectrum.[14]

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

    • A 2-second relaxation delay is generally sufficient.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H) or the characteristic solvent signal (e.g., 77.16 ppm for CDCl₃ in ¹³C).

    • Measure the peak positions (chemical shifts) and the splitting patterns (coupling constants in Hz).

Conclusion

The differentiation of the syn and anti diastereomers of 4-amino-2-methylhexan-3-ol by NMR spectroscopy is not only feasible but also highly definitive. While both ¹H and ¹³C NMR will show distinct chemical shifts for each isomer, the most unambiguous and powerful diagnostic tool is the vicinal coupling constant, ³J(H3-H4). A significantly larger coupling constant is predicted for the anti isomer (≈8-10 Hz) compared to a smaller value for the syn isomer (≈3-5 Hz). This difference, rooted in the foundational Karplus relationship and the preferred conformations of the diastereomers, provides a reliable method for stereochemical assignment. By following a rigorous experimental protocol, researchers can confidently acquire and interpret the NMR data needed to characterize these and other acyclic diastereomers, ensuring stereochemical integrity in their synthetic products.

References

  • Karplus equation - Grokipedia. (n.d.).
  • Hyne, J. B. (1962). PREFERRED RESIDENCE CONFORMATIONS OF DIASTEREOISOMERIC α–β AMINO ALCOHOLS: AN N.M.R. STUDY OF THE EPHEDRINES. Canadian Journal of Chemistry, 40(12), 2384-2393. [Link]

  • Vangala, S. R., & Vangala, S. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24299-24304. [Link]

  • University of Puget Sound. (n.d.). Determining Stereochemistry by 1H-NMR Spectroscopy. Retrieved March 27, 2026, from [Link]

  • Pietrusiewicz, K. M., & Zabłocka, M. (1984). C and I5N NMR Study of Acyclic Vicinal-Diastereoisomers. Conformational Effects. Tetrahedron Letters, 25(25), 2631-2634.
  • Ashenhurst, J. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. Retrieved March 27, 2026, from [Link]

  • Chem Help ASAP. (2022, October 24). dihedral angles, J-values, & the Karplus equation [Video]. YouTube. Retrieved March 27, 2026, from [Link]

  • Miller, J. P. (n.d.). Karplus Equations. Retrieved March 27, 2026, from [Link]

  • Mercado, C. (2020). Exploring the utility of computed chemical shifts in differentiating between diastereomers. IslandScholar. Retrieved March 27, 2026, from [Link]

  • Sarotti, A. M. (2007). Assignment of Relative Configuration to Acyclic Compounds Based on 13C NMR Shifts. A Density Functional and Molecular Mechanics Study. The Journal of Organic Chemistry, 72(22), 8295-8301. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. Retrieved March 27, 2026, from [Link]

  • de Figueiredo, R. M., & Christmann, M. (2014). Direct Stereoselective Synthesis of Enantiomerically Pure anti-β-Amino Alcohols. The Journal of Organic Chemistry, 79(9), 4153-4161. [Link]

  • Vangala, S. R., & Vangala, S. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24299-24304. [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved March 27, 2026, from [Link]

  • Wikipedia. (n.d.). Karplus equation. Retrieved March 27, 2026, from [Link]

  • Smith, S. G., & Goodman, J. M. (2009). Assigning the Stereochemistry of Pairs of Diastereoisomers Using GIAO NMR Shift Calculation. The Journal of Organic Chemistry, 74(12), 4597–4607. [Link]

  • Reddy, G. V., & Rao, G. V. (2000). Highly stereoselective syntheses of syn- and anti-1,2-amino alcohols. Tetrahedron Letters, 41(6), 963-966.
  • Giera, M., & Thron, C. (2018). One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. Molecules, 23(7), 1803. [Link]

  • Peterson, E. A., & Jacobsen, E. N. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1734-1737. [Link]

  • Stanoeva, E. R., & Stefova, M. (2021). Assignment of 1H and 13C NMR spectral data of diastereomeric acetals directly from their mixture by spectral simulation. Facta universitatis - series: Physics, Chemistry and Technology, 19(2), 69-79. [Link]

  • Sim, J. H., & Kim, H. K. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules, 22(12), 2167. [Link]

  • Somfai, P. (2004). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org. Retrieved March 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (3RS,4S)-4-Amino-2-methyl-hexan-3-ol. PubChem. Retrieved March 27, 2026, from [Link]

  • LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-amino-2-methylhexan-3-ol and its Analogs

For researchers and scientists in the field of drug development and analytical chemistry, a thorough understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification and charac...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the field of drug development and analytical chemistry, a thorough understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification and characterization. This guide provides an in-depth, objective comparison of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 4-amino-2-methylhexan-3-ol and its structural analogs. The principles discussed herein are grounded in established fragmentation mechanisms for aliphatic amino alcohols, offering a predictive framework for the analysis of this class of compounds.

The Significance of Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In electron ionization mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique "fingerprint" of the molecule, which can be used for its identification. Understanding the fragmentation pathways is crucial for interpreting mass spectra and deducing the structure of unknown compounds.

Aliphatic amino alcohols, such as 4-amino-2-methylhexan-3-ol, are bifunctional compounds containing both an amino (-NH2) and a hydroxyl (-OH) group. Their fragmentation patterns are influenced by the presence of both of these functional groups, primarily through two key mechanisms: alpha-cleavage and dehydration[1][2].

Dominant Fragmentation Pathways of Aliphatic Amino Alcohols

Alpha-Cleavage

Alpha-cleavage is the most common fragmentation pathway for both alcohols and amines[3][4]. This process involves the breaking of a carbon-carbon bond adjacent to the heteroatom (oxygen or nitrogen). The resulting fragment containing the heteroatom is a resonance-stabilized cation, which is often the most abundant ion in the mass spectrum (the base peak)[5][6].

In an amino alcohol, alpha-cleavage can occur at three potential sites around the carbon bearing the hydroxyl group (C3) and the carbon bearing the amino group (C4) in 4-amino-2-methylhexan-3-ol.

Dehydration

The loss of a water molecule (H₂O), known as dehydration, is a characteristic fragmentation pathway for alcohols[6][7]. This results in a peak at M-18 (where M is the molecular weight of the parent molecule). The resulting radical cation can undergo further fragmentation.

Predicted Fragmentation of 4-amino-2-methylhexan-3-ol

Let's consider the structure of 4-amino-2-methylhexan-3-ol (Molecular Weight: 131.22 g/mol ) and predict its major fragment ions.

Structure:

1. Alpha-Cleavage around the Hydroxyl Group (C3):

  • Cleavage of the C2-C3 bond: This would result in the loss of an isobutyl radical (•CH(CH₃)₂) and the formation of a resonance-stabilized cation with m/z = 74.

  • Cleavage of the C3-C4 bond: This cleavage is also an alpha-cleavage relative to the amino group and will be discussed below.

2. Alpha-Cleavage around the Amino Group (C4):

  • Cleavage of the C3-C4 bond: This would lead to the loss of a 2-methyl-1-propyl radical (•CH₂CH(CH₃)₂) and the formation of a resonance-stabilized iminium ion with m/z = 72.

  • Cleavage of the C4-C5 bond: This would result in the loss of an ethyl radical (•CH₂CH₃) and the formation of a resonance-stabilized iminium ion with m/z = 102.

3. Dehydration:

  • The loss of a water molecule from the molecular ion would produce a fragment at m/z = 113 (M-18).

The following Graphviz diagram illustrates these predicted primary fragmentation pathways:

fragmentation cluster_alpha_cleavage Alpha-Cleavage cluster_dehydration Dehydration M 4-amino-2-methylhexan-3-ol (M+•, m/z 131) F74 [C3H7NO]+• m/z 74 M->F74 - •CH(CH3)2 F72 [C4H10N]+• m/z 72 M->F72 - •CH2CH(CH3)2 F102 [C6H14N]+• m/z 102 M->F102 - •CH2CH3 F113 [C7H15N]+• (M-18) m/z 113 M->F113 - H2O GCMS_Workflow Sample Sample Preparation (e.g., extraction, concentration) Derivatization Derivatization (e.g., Silylation with MSTFA) Sample->Derivatization GC_Separation GC Separation (Capillary Column) Derivatization->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis (e.g., Quadrupole) Ionization->Mass_Analysis Data_Acquisition Data Acquisition & Analysis Mass_Analysis->Data_Acquisition

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Validation

A Guide to the Cross-Validation of Apoptotic Activity for Novel Amino Alcohols: A Case Study Framework for 4-amino-2-methylhexan-3-ol

This guide provides a comprehensive framework for characterizing and cross-validating the biological activity of a novel compound, using 4-amino-2-methylhexan-3-ol as a representative example. While this specific molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing and cross-validating the biological activity of a novel compound, using 4-amino-2-methylhexan-3-ol as a representative example. While this specific molecule has no widely documented biological activity, its simple amino alcohol structure is a common motif in bioactive compounds.[3][4] We will therefore hypothesize a cytotoxic effect mediated by apoptosis and detail a systematic, three-tiered workflow to confidently validate this activity.

Postulated Mechanism of Action: Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical physiological process and a primary mechanism for many anti-cancer therapeutics.[5] It is executed by a family of cysteine proteases called caspases. Initiator caspases (e.g., caspase-8, caspase-9) activate effector caspases (e.g., caspase-3, caspase-7), which then cleave a host of cellular proteins, leading to the characteristic morphological changes of cell death.[6][7]

A key event in this cascade is the activation of Caspase-3.[7] Activated Caspase-3 cleaves numerous substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[8] The detection of the cleaved fragments of Caspase-3 and PARP serves as a reliable biochemical hallmark of apoptosis.[8] Our validation strategy will therefore focus on assays that can confirm the engagement of this central execution pathway.

cluster_0 Apoptotic Stimuli cluster_1 Apoptotic Pathways cluster_2 Core Apoptotic Machinery Compound Novel Compound (e.g., 4-amino-2-methylhexan-3-ol) Intrinsic Intrinsic Pathway (Mitochondrial) Compound->Intrinsic (Hypothesized) Extrinsic Extrinsic Pathway (Death Receptor) Compound->Extrinsic (Hypothesized) ProCasp3 Pro-Caspase-3 (Inactive) Intrinsic->ProCasp3 Extrinsic->ProCasp3 Casp3 Cleaved Caspase-3 (Active) ProCasp3->Casp3 Activation PARP PARP Casp3->PARP Cleavage cPARP Cleaved PARP (Inactive) PARP->cPARP

Caption: Hypothesized apoptotic signaling pathway.

Comparative Framework: Controls and Structural Analogs

To ensure the validity of our results, a carefully selected set of controls and comparative compounds is essential. This allows us to establish a baseline, confirm assay performance, and probe for structure-activity relationships (SAR).

Compound RoleCompound NameRationale
Test Compound 4-amino-2-methylhexan-3-olThe novel chemical entity under investigation.[9]
Structural Analog 1 4-amino-3-methylhexan-3-olAn isomer used to assess the impact of methyl group position on activity.[10]
Structural Analog 2 2-amino-4-methylhexan-3-olA constitutional isomer to further probe SAR.[11]
Positive Control StaurosporineA well-characterized, potent inducer of apoptosis used to confirm that the assay systems are responsive.[12]
Negative Control Vehicle (e.g., 0.1% DMSO)The solvent used to dissolve the compounds; establishes the baseline for cell health in the absence of a test agent.

A Three-Tiered Workflow for Robust Cross-Validation

The core of our approach is a logical, tiered progression of experiments. Each tier validates the findings of the previous one, building a progressively stronger and more detailed case for the compound's mechanism of action.

T1 Tier 1: Primary Screen (MTT Assay) Q1 Does the compound affect cell viability? T1->Q1 T2 Tier 2: Validation (Annexin V/PI Flow Cytometry) Q2 Is cell death due to apoptosis or necrosis? T2->Q2 T3 Tier 3: Mechanistic Confirmation (Western Blot for Cleaved Caspase-3) Q3 Is the core apoptotic machinery activated? T3->Q3 Q1->T2 Yes Q2->T3 Apoptosis Conclusion Confident Conclusion on Apoptotic Activity Q3->Conclusion Yes

Caption: Cross-validation workflow for biological activity.

Tier 1: Primary Screening with the MTT Assay

The MTT assay is a colorimetric method that serves as a robust first-pass indicator of a compound's effect on cell viability.[13] It relies on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[14] A decrease in the purple signal suggests a reduction in metabolic activity, which is often correlated with cell death or proliferation inhibition.[15]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or Jurkat) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of this solution to each well and incubate for 4 hours at 37°C, protected from light.[2][14]

  • Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[14][16]

  • Data Acquisition: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13] Measure the absorbance at a wavelength between 550-600 nm using a microplate reader.[14]

Hypothetical Data Summary: IC₅₀ Values (µM)

CompoundIC₅₀ (48h)
4-amino-2-methylhexan-3-ol15.2
Analog 1 (4-amino-3-methylhexan-3-ol)89.5
Analog 2 (2-amino-4-methylhexan-3-ol)> 200
Staurosporine0.05

This table illustrates how quantitative data can reveal potent activity for the primary compound and suggest key structure-activity relationships among analogs.

Tier 2: Validation by Annexin V/PI Staining

While the MTT assay indicates a loss of viability, it doesn't specify the mode of cell death.[1] A compound might interfere with mitochondrial enzymes without inducing apoptosis. To validate the MTT results, we use flow cytometry with dual staining for Annexin V and Propidium Iodide (PI). In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer surface, which Annexin V binds with high affinity.[17][18] In late-stage apoptosis or necrosis, the membrane loses integrity, allowing PI to enter and stain the nuclear DNA.[19] This allows for the precise quantification of healthy (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[17][19]

Experimental Protocol: Annexin V & PI Staining

  • Cell Culture and Treatment: Culture and treat cells with the compounds at their approximate IC₅₀ concentrations (determined from Tier 1) for the same duration. Include floating and adherent cells during collection.[17]

  • Cell Collection: Collect 1-5 x 10⁵ cells by centrifugation. Wash the cells once with cold 1X PBS.[19]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC conjugate and 5 µL of PI staining solution.[19][20]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[19][20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Use unstained, Annexin V-only, and PI-only controls to set compensation and quadrants correctly.[19]

Hypothetical Data Summary: Cell Population Distribution (%)

TreatmentHealthy (Q4)Early Apoptotic (Q3)Late Apoptotic/Necrotic (Q2)
Vehicle Control94.5%2.5%3.0%
4-amino-2-methylhexan-3-ol35.2%45.8% 19.0%
Staurosporine10.1%65.7% 24.2%

This data would confirm that the viability loss seen in the MTT assay is primarily due to a significant shift towards the early and late apoptotic populations, validating the initial hit.

Tier 3: Mechanistic Confirmation by Western Blot

The final tier provides direct biochemical evidence of the apoptotic mechanism. By performing a Western blot, we can visualize the cleavage of Caspase-3 from its inactive pro-form (~32-35 kDa) to its active cleaved fragment (~17-19 kDa).[7] This confirms that the central executioner of apoptosis is activated, providing definitive mechanistic support for the observations in Tiers 1 and 2.

Experimental Protocol: Western Blot for Cleaved Caspase-3

  • Protein Extraction: Treat cells with compounds as in previous tiers. Lyse the collected cells in RIPA buffer containing protease inhibitors to extract total protein.[21]

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10-15% SDS-polyacrylamide gel and separate the proteins by electrophoresis.[22]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[22]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved Caspase-3 (e.g., at a 1:1000 dilution).[21] Separately, probe a blot with an antibody for a loading control (e.g., GAPDH or β-actin) to normalize the data.

  • Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21] After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a gel documentation system.[21]

Expected Results: A strong band corresponding to cleaved Caspase-3 (~17 kDa) should appear in lanes treated with 4-amino-2-methylhexan-3-ol and Staurosporine, but should be absent or very faint in the vehicle control lane. This result provides the final piece of evidence confirming an apoptotic mechanism of action.

Conclusion

The validation of a novel compound's biological activity requires a deliberate, multi-pronged strategy that moves from broad observation to specific mechanistic proof. By integrating a primary viability screen (MTT), a secondary validation assay (Annexin V/PI), and a mechanistic confirmation step (Western Blot), researchers can build a scientifically sound and trustworthy data package. This tiered, cross-validation approach minimizes the risk of artifacts and provides the high-quality, reliable data necessary to make informed decisions in any drug discovery or chemical biology program.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore. [URL: https://www.merckmillipore.com/US/en/technical-documents/protocol/mtt-assay-protocol/dCyb.qB.42IAAAE_2ntDFx.f,nav]
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [URL: https://www.bio-techne.com/research-and-clinical-resources/protocols/annexin-v-and-pi-staining-apoptosis-assay-protocol-flow-cytometry]
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC (National Center for Biotechnology Information). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7893309/]
  • MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • A Researcher's Guide to Cross-Validation of In Vitro Cytotoxicity Assays: A Comparative Analysis of MTT, WST-1, and CellTiter-Glo. Benchchem. [URL: https://www.benchchem.com/blog/a-researchers-guide-to-cross-validation-of-in-vitro-cytotoxicity-assays-a-comparative-analysis-of-mtt-wst-1-and-celltiter-glo/]
  • MTT Cell Proliferation Assay. ATCC. [URL: https://www.atcc.
  • Annexin V staining assay protocol for apoptosis. Abcam. [URL: https://www.abcam.com/protocols/annexin-v-fitc-apoptosis-staining-detection-protocol]
  • Cell-based Assay for Mechanistically-based Prediction of Cytoxicity. NIST. [URL: https://www.nist.gov/programs-projects/cell-based-assay-mechanistically-based-prediction-cytoxicity]
  • MTT Proliferation Assay Protocol. ResearchGate. [URL: https://www.researchgate.
  • MTT Cell Proliferation/Viability Assay. R&D Systems. [URL: https://www.rndsystems.
  • Caspase-3 cleavage and immunoblotting. Bio-protocol. [URL: https://bio-protocol.org/e1823]
  • Cell-Based Assays for Assessing Toxicity: A Basic Guide. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28503496/]
  • Cross-Validation of Findings from Different Cell-Based Assays: A Comparative Guide. Benchchem. [URL: https://www.benchchem.
  • Annexin V-Dye Apoptosis Assay. G-Biosciences. [URL: https://www.gbiosciences.com/file-manager/Protocols/786-1543p.pdf]
  • Cell Viability, Proliferation and Cytotoxicity Assays. Promega Corporation. [URL: https://www.promega.
  • Annexin V CoraLite 488 and PI. Proteintech. [URL: https://www.ptglab.
  • Cell-Based Assays Guide. Antibodies.com. [URL: https://www.antibodies.com/cell-based-assays-guide]
  • Western Blot Protocol for Caspase 3 Antibody (NB500-210). Novus Biologicals. [URL: https://www.novusbio.com/support/western-blot-protocol-for-caspase-3-antibody]
  • Cytotoxicity Assays. Thermo Fisher Scientific - US. [URL: https://www.thermofisher.
  • Apoptosis western blot guide. Abcam. [URL: https://www.abcam.
  • Immunodetection of caspase-3 by Western blot using glutaraldehyde. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21596015/]
  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [URL: https://www.bio-rad-antibodies.com/apoptosis-western-blotting.html]
  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PMC (National Center for Biotechnology Information). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3222923/]
  • Are there any standardised methods or general principles for validating in vitro assays as being representative models of in vivo?. ResearchGate. [URL: https://www.researchgate.
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Safety & Regulatory Compliance

Safety

Section 1: Physicochemical Profiling &amp; Hazard Causality

Comprehensive Operational Safety and Disposal Guide for 4-Amino-2-methylhexan-3-ol In modern drug development and organic synthesis, 4-amino-2-methylhexan-3-ol serves as a highly versatile building block[1]. However, lik...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Safety and Disposal Guide for 4-Amino-2-methylhexan-3-ol

In modern drug development and organic synthesis, 4-amino-2-methylhexan-3-ol serves as a highly versatile building block[1]. However, like many aliphatic amino alcohols, it presents specific handling and disposal challenges that require rigorous operational protocols. As a Senior Application Scientist, I emphasize that laboratory safety cannot rely on the rote memorization of Safety Data Sheets (SDS); it requires a mechanistic understanding of why a chemical behaves the way it does.

This guide provides a self-validating system for the safe handling, emergency response, and RCRA-compliant disposal of 4-amino-2-methylhexan-3-ol, ensuring that your laboratory operations remain both scientifically sound and environmentally responsible.

To design an effective safety protocol, we must first analyze the quantitative data and hazard profile of the compound. The basicity of the amine group, combined with the lipophilicity of the hexanol backbone, dictates its interaction with biological tissues and environmental systems.

Table 1: Quantitative Data and Hazard Implications

Property / IdentifierValueMechanistic & Logistical Implication
Chemical Name 4-amino-2-methylhexan-3-olPrimary nomenclature for SDS tracking and inventory management.
CAS Number (Free Base) 63765-80-0[2]Required for EPA/RCRA waste profiling and regulatory compliance.
CAS Number (HCl Salt) 1909336-91-9[3]Common laboratory form; enhanced water solubility and stability.
Molecular Formula C7H17NO[1]Determines stoichiometric ratios in organic synthesis workflows.
Molecular Weight 131.22 g/mol [1]Utilized for molarity calculations and reaction yield assessments.
GHS Hazard Codes H315, H319, H335[4]Amine basicity causes lipid saponification; dictates mandatory barrier PPE.

Section 2: Experimental Handling Protocols

Standard operating procedures must account for the chemical's potential to cause respiratory and dermal irritation. The following step-by-step methodology ensures operator safety during routine handling.

Step-by-Step Methodology: Preparation and Transfer

  • Environmental Isolation: Conduct all transfers and weighing procedures within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

    • Causality: According to , the compound is a known respiratory irritant (H335)[4]. Maintaining negative pressure prevents the inhalation of volatile amine vapors or airborne particulates.

  • Personal Protective Equipment (PPE) Selection: Don nitrile gloves (minimum 0.4 mm thickness), a chemically resistant laboratory coat, and splash-proof safety goggles.

    • Causality: Amino alcohols are inherently alkaline. Upon contact with skin or eyes, they disrupt lipid bilayers and denature proteins, leading to serious eye irritation (H319) and skin irritation (H315)[4].

  • Static Mitigation (For Solid Forms): When handling the hydrochloride salt form[3], utilize anti-static weighing boats and grounded spatulas.

    • Causality: Fine organic powders are highly prone to electrostatic charging. Mitigating static prevents sudden aerosolization and reduces the risk of ignition if dispersed in the air[5].

Section 3: Emergency Spill Response Workflow

When a spill occurs, immediate and logical action is required to prevent exposure and environmental contamination. The workflow below outlines the decision tree for rapid spill containment.

SpillResponse A Spill Identified (4-amino-2-methylhexan-3-ol) B Assess Volume & Concentration A->B C Small Spill (<500mL) Don PPE & Ventilate B->C Minor D Large Spill (>500mL) Evacuate & Isolate Area B->D Major E Contain & Absorb (Inert Sand/Earth) C->E D->E Hazmat Team F Collect in Sealed Hazmat Container E->F G RCRA-Compliant Hazardous Waste Disposal F->G

Emergency spill response workflow for 4-amino-2-methylhexan-3-ol handling.

Section 4: RCRA-Compliant Waste Disposal Procedures

Amino alcohols must never be discharged into the municipal sewer system due to their potential to alter pH levels and cause long-lasting harmful effects to aquatic life[5]. The following protocol ensures full compliance with environmental protection standards[6].

Step-by-Step Methodology: Waste Segregation and Disposal

  • Primary Containment: Collect all liquid and solid waste containing 4-amino-2-methylhexan-3-ol in a high-density polyethylene (HDPE) or glass container.

    • Causality: Amino alcohols can slowly degrade certain susceptible plastics (like PVC or polycarbonate) over time; HDPE provides excellent, long-term chemical compatibility.

  • Strict Waste Segregation: Isolate this waste stream entirely from strong oxidizing agents and concentrated acids.

    • Causality: Amines undergo highly exothermic acid-base reactions. Mixing them with incompatible acidic waste streams risks thermal runaway, rapid gas evolution, and catastrophic container rupture.

  • Absorption of Residuals: For minor spills or residual liquids in secondary containment, absorb the chemical using strictly inactive materials such as dry sand or earth[5].

    • Causality: Combustible absorbents (e.g., sawdust or paper towels) should be avoided, as they can pose a latent fire hazard when saturated with organic compounds[7].

  • Labeling and EHS Transfer: Seal the container tightly and affix a GHS-compliant hazardous waste label indicating "Hazardous Waste - Toxic/Irritant: Contains Amino Alcohols." Transfer the container to your institution's Environmental Health and Safety (EHS) department.

    • Causality: Proper identification guarantees the waste is routed to a permitted facility for high-temperature incineration. Incineration breaks the compound down into harmless nitrogen oxides (NOx), carbon dioxide, and water, preventing environmental accumulation[6][7].

References

  • Title: 3-Hexanol, 4-amino-2-methyl- | C7H17NO | CID 44674 Source: PubChem URL: [Link]

  • Title: AMINO ALCOHOL EA SAFETY DATA SHEET Source: Nippon Nyukazai Co., Ltd. URL: [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 4-Amino-2-methylhexan-3-ol

As a drug development professional or synthetic chemist, handling vicinal amino alcohols like 4-amino-2-methylhexan-3-ol requires a rigorous approach to laboratory safety. These compounds are highly valued as chiral auxi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional or synthetic chemist, handling vicinal amino alcohols like 4-amino-2-methylhexan-3-ol requires a rigorous approach to laboratory safety. These compounds are highly valued as chiral auxiliaries, ligands, and recurring pharmacophores in drug discovery. However, their dual functional groups—a nucleophilic primary amine and a hydroxyl group—set against a lipophilic aliphatic backbone, present unique operational hazards.

This guide transcends basic safety data sheets by explaining the causality behind our safety protocols, empowering you to build self-validating safety systems in your laboratory.

Mechanistic Risk Assessment: The "Why" Behind the Hazard

To design an effective safety protocol, we must first understand the physiochemical behavior of 4-amino-2-methylhexan-3-ol at the molecular level:

  • Alkaline Corrosivity via Saponification: The primary amine (-NH₂) acts as a strong Lewis base. Upon contact with the moisture of the skin or conjunctiva, it abstracts protons to form hydroxide ions. This localized spike in pH causes the rapid saponification of lipid bilayers in cell membranes, leading to deep, liquefactive necrosis rather than the coagulative necrosis typically seen with acid burns.

  • Systemic Dermal Absorption: The branched 2-methylhexyl tail significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to readily penetrate the stratum corneum, meaning dermal exposure is not just a localized burn hazard, but a vector for systemic toxicity.

  • Respiratory Irritation: While the vapor pressure of higher molecular weight amino alcohols is relatively low at room temperature, any heating (above 40°C) or aerosolization during transfer creates highly irritating vapors that can damage the respiratory tract[1].

Quantitative PPE Permeation & Hazard Matrix

To mitigate these specific vectors, Personal Protective Equipment (PPE) must be selected based on quantitative permeation data and structural resistance to basic organics. The OSHA Laboratory Standard mandates the use of tailored PPE and engineering controls for hazardous chemicals[2].

Hazard VectorPhysiochemical DriverRecommended PPE MitigationQuantitative Efficacy / Permeation Data
Dermal Absorption High LogP (Lipophilic tail)Double-glove system: Nitrile (inner, 4-8 mil) + Butyl Rubber (outer)Butyl rubber provides >480 minutes breakthrough time against basic aliphatic amines.
Ocular Corrosivity Lewis Base (-NH₂ group)Indirectly vented goggles + Polycarbonate Face ShieldANSI Z87.1 rated; provides 100% splash deflection for volumes >50 mL.
Inhalation Vapor pressure at >40°CChemical Fume HoodMust maintain >100 fpm face velocity; 6–10 room air exchanges/hour[3].
Body Exposure Electrostatic charge / SpillsFR Lab Coat + Neoprene ApronNeoprene resists alkaline organic degradation; FR cotton prevents static discharge[1].

Standard Operating Procedure (SOP): Handling & Transfer

Every protocol must function as a self-validating system. Follow these step-by-step methodologies to ensure absolute containment during experimental setup.

Step 1: Engineering Control Validation Before opening the primary container, verify that the fume hood monitor reads a face velocity of at least 100 feet per minute (fpm). Clear the workspace of all incompatible materials, specifically strong oxidizers, acids, and halogenated solvents.

Step 2: PPE Donning & System Check Apply the double-glove system. Self-Validation Check: Ensure the cuffs of your flame-resistant lab coat are tucked inside the outer butyl gloves. This prevents capillary channeling of spilled liquids up the sleeve.

Step 3: Closed-System Transfer Do not pour 4-amino-2-methylhexan-3-ol directly from the stock bottle. For liquid freebase forms, use a Schlenk line or a glass syringe with a non-coring needle to transfer the chemical. For hydrochloride salt forms, use an anti-static grounded spatula to prevent electrostatic discharge[1].

Step 4: Reaction Execution Maintain reaction temperatures below 40°C whenever possible to minimize vapor generation[1]. If scaling up, ensure the reaction vessel is properly vented through an acidic scrubber system to capture escaping amine vapors.

Operational Workflow & Mitigation Pathway

SOP_Workflow Start Risk Assessment & Hood Setup PPE Don PPE (Nitrile/Butyl, Goggles) Start->PPE Handling Chemical Transfer (Closed System) PPE->Handling Reaction Reaction Execution (Temp < 40°C) Handling->Reaction Spill Spill Event? Reaction->Spill Decon Decontaminate (Citric Acid, NO BLEACH) Spill->Decon Yes Waste Waste Disposal (Corrosive Organic) Spill->Waste No Decon->Waste

Fig 1. Standard operating workflow and spill mitigation pathway for 4-amino-2-methylhexan-3-ol.

Critical Decontamination Protocol: The "No Bleach" Directive

A common and highly dangerous laboratory error is using standard sodium hypochlorite (bleach) to clean up organic spills. Never use bleach to decontaminate amino alcohols. The primary amine will react rapidly with electrophilic chlorine to form toxic, volatile chloramine gas.

Correct Spill Mitigation & Decontamination Steps:

  • Neutralization: Spray the spill area with a weak, dilute acid (e.g., 5% citric acid or dilute acetic acid). This rapidly protonates the amine, converting the volatile freebase into a stable, non-volatile, water-soluble ammonium salt.

  • Absorption: Cover the neutralized liquid with an inert absorbent material, such as dry sand or vermiculite. Do not use combustible sawdust.

  • Surface Sterilization: Sweep up the absorbent using non-sparking tools. Wipe the fume hood surface down with 70% isopropyl alcohol or deionized water to remove residual salts. While 70% alcohol is highly effective for protein denaturation and surface disinfection, it is safe to use here as it will not react dangerously with neutralized amine salts[4].

  • Self-Validation Check: After wiping the area, swipe a moistened pH indicator strip across the decontaminated surface. A pH reading of 7.0–7.5 confirms the complete neutralization and removal of the basic amino alcohol.

Waste Segregation & Disposal Plan

Institutional Chemical Hygiene Plans require strict documentation and segregation of hazardous waste[5].

  • Containment: Collect all organic waste containing 4-amino-2-methylhexan-3-ol in a high-density polyethylene (HDPE) container. Avoid metal waste cans, as aqueous amine solutions can corrode certain metals over time.

  • Segregation: Ensure the waste container is strictly segregated from halogenated solvents, strong acids, and oxidizers to prevent exothermic side reactions in the waste stream.

  • Labeling: Label the container explicitly as "Corrosive Organic Waste (Basic) - Contains Amino Alcohols" .

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA. Available at:[Link]

  • National Science Teachers Association / Methanol Institute. "Safe Handling of Alcohol in the Laboratory." Methanol.org. Available at:[Link]

  • Nippon Nyukazai Co., Ltd. "Safety Data Sheet: AMINO ALCOHOL EA." Nippon Nyukazai. Available at:[Link]

  • Ataman Chemicals. "CHLORAMINE-T: Reactions and Organic Synthesis." Ataman Kimya. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC). "Chemical Disinfectants | Infection Control." CDC. Available at:[Link]

  • Princeton University Environmental Health and Safety. "Laboratory Safety Manual." Princeton University. Available at:[Link]

Sources

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